molecular formula C3H8O3 B13741973 Glycerol-2-D1

Glycerol-2-D1

Cat. No.: B13741973
M. Wt: 93.10 g/mol
InChI Key: PEDCQBHIVMGVHV-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol-2-D1 is a useful research compound. Its molecular formula is C3H8O3 and its molecular weight is 93.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8O3

Molecular Weight

93.10 g/mol

IUPAC Name

2-deuteriopropane-1,2,3-triol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D

InChI Key

PEDCQBHIVMGVHV-WFVSFCRTSA-N

Isomeric SMILES

[2H]C(CO)(CO)O

Canonical SMILES

C(C(CO)O)O

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Glycerol-2-D1 in Mapping Central Carbon Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical reactions that constitute cellular metabolism. Among these, deuterated glycerol, and specifically Glycerol-2-D1, offers a unique vantage point for interrogating the fluxes through central carbon metabolism. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a metabolic tracer. We will delve into the biochemical journey of this molecule, from its entry into glycolysis to the distribution of its deuterium label throughout interconnected pathways. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies for researchers in academia and the pharmaceutical industry.

Introduction: The Rationale for Isotope Tracer-Based Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a living system.[1] By introducing a substrate labeled with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), and tracking its incorporation into downstream metabolites, we can gain a dynamic understanding of cellular physiology.[2][3] This approach provides a "snapshot" of the metabolic state, revealing how cells allocate resources and respond to various stimuli or genetic perturbations.[4]

While ¹³C-labeled tracers are widely used due to the stability of the carbon-carbon bond, deuterium-labeled substrates like this compound present distinct advantages and considerations.[5] The choice of tracer is a critical experimental design parameter that dictates the specific metabolic questions that can be addressed.

The Metabolic Journey of this compound

Glycerol enters central carbon metabolism through a two-step enzymatic conversion in the cytoplasm:

  • Phosphorylation: Glycerol is first phosphorylated by glycerol kinase to yield sn-glycerol-3-phosphate. This reaction consumes one molecule of ATP. The deuterium at the C2 position remains intact during this step.[6]

  • Oxidation: sn-glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase (GPD) to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate. This reaction is NAD⁺-dependent and involves the transfer of a hydride ion from the C2 position of the glycerol backbone to NAD⁺, forming NADH.[6]

It is at this GPD-catalyzed step that the fate of the deuterium from this compound becomes particularly informative. The deuterium can either be retained in the resulting DHAP molecule or transferred to NADH, depending on the stereospecificity of the enzyme.

Tracing the Deuterium Label

The distribution of the deuterium label from this compound into downstream metabolites provides quantitative information about the relative activities of intersecting metabolic pathways. DHAP is in rapid equilibrium with glyceraldehyde-3-phosphate (GAP) via the action of triose phosphate isomerase (TPI) . Both DHAP and GAP are central intermediates that can be channeled into several key pathways:

  • Glycolysis: The condensation of DHAP and GAP leads to the formation of fructose-1,6-bisphosphate and subsequent glycolytic intermediates, ultimately producing pyruvate.

  • Gluconeogenesis: In tissues like the liver, DHAP can be used to synthesize glucose.

  • Pentose Phosphate Pathway (PPP): GAP can be shuttled into the non-oxidative branch of the PPP, a critical pathway for nucleotide biosynthesis and the production of NADPH.

  • Lipid Synthesis: DHAP can be reduced to glycerol-3-phosphate for the synthesis of triglycerides and phospholipids.

By measuring the isotopic enrichment of deuterium in these downstream metabolites, researchers can model and quantify the flux through each of these pathways.

Experimental Design and Methodologies

A well-designed stable isotope tracing experiment is paramount for obtaining robust and interpretable data. Here, we outline a typical workflow for an in vivo study using this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis subject_prep Subject Preparation (e.g., overnight fast) tracer_prep Tracer Preparation (Sterile this compound solution) infusion Primed-Constant Infusion of this compound tracer_prep->infusion blood_sampling Blood/Tissue Sampling (at timed intervals) infusion->blood_sampling sample_prep Sample Preparation (Extraction & Derivatization) blood_sampling->sample_prep analytical_measurement Analytical Measurement (GC-MS or LC-MS/MS) sample_prep->analytical_measurement data_analysis Data Analysis (Isotopologue Distribution Analysis & Flux Calculation) analytical_measurement->data_analysis

Caption: A generalized workflow for a stable isotope tracer study using this compound.

Step-by-Step Experimental Protocol

This protocol provides a generalized framework. Specific parameters should be optimized for the particular biological system and research question.

I. Subject/Cell Culture Preparation:

  • In Vivo (Human/Animal): Subjects are typically fasted overnight to achieve a post-absorptive steady state.[7]

  • In Vitro (Cell Culture): Cells are grown to a desired confluency in standard culture medium. Prior to the experiment, the medium is replaced with a medium containing a known concentration of unlabeled glycerol to allow for adaptation.

II. Tracer Administration:

  • Primed-Constant Infusion: For in vivo studies, a bolus injection (prime) of this compound is administered to rapidly achieve isotopic steady-state in the plasma, followed by a continuous infusion at a constant rate.[7]

  • In Vitro Labeling: The culture medium is replaced with a medium containing a defined concentration of this compound.

III. Sample Collection:

  • In Vivo: Blood samples are collected at baseline (pre-infusion) and at regular intervals during the infusion to monitor isotopic enrichment over time. Tissues can be collected at the end of the experiment.

  • In Vitro: Cell pellets and media are collected at various time points to track the incorporation of the deuterium label into intracellular and secreted metabolites.

IV. Sample Preparation for Mass Spectrometry:

  • Rationale: Direct analysis of glycerol and its metabolites by GC-MS is challenging due to their low volatility.[8] Derivatization is necessary to create more volatile and thermally stable compounds suitable for gas chromatography.[9]

  • Metabolite Extraction: Metabolites are extracted from plasma, tissues, or cells, typically using a cold solvent mixture (e.g., methanol/water/chloroform).

  • Derivatization (for GC-MS):

    • Heptafluorobutyryl (HFB) Derivatization: This method is advantageous as it produces a derivative with an intense molecular ion that retains all deuterium labels, overcoming issues of fragmentation and label loss seen with other methods like trimethylsilyl (TMS) derivatization.[10]

      • Dry the extracted sample under a stream of nitrogen.

      • Add heptafluorobutyric anhydride (HFBA) and a suitable solvent (e.g., ethyl acetate).

      • Incubate at 60-70°C for 20-30 minutes.

      • Evaporate the excess reagent and reconstitute the sample in an appropriate solvent for GC-MS analysis.

V. Analytical Measurement:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing glycerol isotopologues. The derivatized sample is injected into the GC, which separates the different metabolites. The mass spectrometer then detects the mass-to-charge ratio of the ions, allowing for the quantification of different isotopologues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS offers an alternative that may require less extensive sample preparation.[11][12] "Dilute-and-shoot" methods, where the sample is simply diluted before injection, can be employed for high-throughput screening.[9]

VI. Data Analysis:

  • Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the relative abundance of each isotopologue (M+0, M+1, etc.) for each metabolite of interest.

  • Metabolic Flux Calculation: The isotopologue distribution data, along with measurements of substrate uptake and product secretion rates, are used as inputs for computational models to calculate the intracellular metabolic fluxes.

Data Presentation and Interpretation

The primary output of a this compound tracer experiment is the mass isotopologue distribution (MID) of key metabolites. This data can be presented in tabular format to compare different experimental conditions.

MetaboliteIsotopologueCondition A (MPE)Condition B (MPE)
Glycerol-3-Phosphate M+185.2 ± 3.175.6 ± 4.5
Lactate M+112.5 ± 1.825.3 ± 2.2
Glucose M+15.7 ± 0.910.1 ± 1.3

MPE: Mole Percent Enrichment

An increase in the M+1 enrichment of lactate in Condition B compared to Condition A, for instance, would suggest a higher flux through glycolysis.

Visualization of Metabolic Pathways

Visualizing the flow of the deuterium label through central carbon metabolism is crucial for conceptualizing the experimental results.

metabolic_pathway Glycerol_D1 This compound G3P Glycerol-3-Phosphate-2-D1 Glycerol_D1->G3P Glycerol Kinase DHAP DHAP-D1 G3P->DHAP GPD Lipids Triglycerides / Phospholipids G3P->Lipids GAP GAP-D1 DHAP->GAP TPI F16BP Fructose-1,6-bisphosphate DHAP->F16BP Glucose Glucose (from Gluconeogenesis) DHAP->Glucose GAP->F16BP PPP Pentose Phosphate Pathway GAP->PPP Pyruvate Pyruvate F16BP->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate

Sources

Understanding Glycerol-2-D1 Entry into Glycolysis vs. Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of the flow of molecules through complex cellular pathways.[1] Glycerol, a key metabolite at the intersection of lipid and carbohydrate metabolism, offers a unique entry point into the central carbon network.[2] This technical guide provides a comprehensive framework for utilizing Glycerol-2-D1, a deuterium-labeled tracer, to dissect the metabolic fate of glycerol into either glycolysis or gluconeogenesis. We will delve into the underlying enzymatic stereochemistry, potential isotopic effects, and provide detailed, field-proven protocols for experimental design, sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply stable isotope tracing to elucidate the nuances of glycerol metabolism.

Introduction: The Dichotomy of Glycerol Metabolism

Glycerol, derived from the breakdown of triglycerides, serves as a critical substrate for both energy production and glucose synthesis.[3][4] Its entry into central carbon metabolism is initiated by its phosphorylation to glycerol-3-phosphate by glycerol kinase.[5] Subsequently, glycerol-3-phosphate dehydrogenase catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), an intermediate common to both glycolysis and gluconeogenesis.[6][7] The metabolic state of the cell dictates the predominant direction of DHAP flux. In energy-demanding states, DHAP proceeds through glycolysis to generate ATP. Conversely, during periods of glucose scarcity, DHAP is shunted towards gluconeogenesis to maintain glucose homeostasis.[8][9] Understanding the regulation of this metabolic branch point is crucial for various fields, including diabetes research, oncology, and the study of metabolic syndrome.

The use of isotopically labeled glycerol allows for the precise tracking of its carbon backbone through these divergent pathways.[10] While 13C-labeled glycerol is often employed, deuterium-labeled tracers such as this compound offer a complementary approach. However, the use of deuterium labels necessitates a thorough understanding of potential kinetic isotope effects and the stereochemical fate of the label during enzymatic reactions.[2]

The Metabolic Journey of this compound: A Stereochemical Perspective

The utility of this compound as a tracer hinges on the stereospecificity of the enzymes involved in its initial metabolism. Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single enzymatic step.

  • Glycerol Kinase: This enzyme stereospecifically phosphorylates glycerol at the sn-3 position to produce sn-glycerol-3-phosphate. The deuterium label at the C2 position is retained during this step.

  • Glycerol-3-Phosphate Dehydrogenase: This is the critical step for the fate of the deuterium label. The oxidation of glycerol-3-phosphate to DHAP involves the removal of a hydride ion (a proton and two electrons) from the C2 position of the glycerol backbone.[1][6] This hydride is transferred to an acceptor molecule, either NAD+ in the cytoplasm or FAD in the mitochondria.[7] Consequently, the deuterium atom at the C2 position is abstracted during this reaction, and the resulting DHAP is unlabeled at this position.

This enzymatic mechanism dictates that the deuterium label from this compound does not proceed down the glycolytic or gluconeogenic pathways. Instead, its presence or absence in downstream metabolites can be used to infer the initial flux through glycerol kinase.

Visualizing the Metabolic Pathway

cluster_cytoplasm Cytoplasm Glycerol_2_D1 This compound G3P_D1 Glycerol-3-Phosphate-2-D1 Glycerol_2_D1->G3P_D1 Glycerol Kinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) G3P_D1->DHAP Glycerol-3-Phosphate Dehydrogenase (NAD+ -> NADH + D+) Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Lactate Lactate Glycolysis->Lactate Glucose Glucose Gluconeogenesis->Glucose

Caption: Metabolic fate of this compound.

Experimental Design: Differentiating Glycolytic and Gluconeogenic Flux

To distinguish the entry of glycerol into glycolysis versus gluconeogenesis, we propose an experimental design that leverages the analysis of key downstream metabolites. The core principle is that under glycolytic conditions, the carbon backbone of glycerol will be primarily converted to lactate, while under gluconeogenic conditions, it will be incorporated into glucose.

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Experimental Workflow

cluster_workflow Experimental Workflow Start Cell Seeding & Culture Conditioning Metabolic Conditioning (Glycolytic vs. Gluconeogenic Media) Start->Conditioning Labeling Labeling with this compound Conditioning->Labeling Quenching Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Experimental workflow for tracing this compound.

Detailed Protocol

Part 1: Cell Culture and Metabolic Conditioning

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Metabolic Conditioning (24 hours prior to labeling):

    • Glycolytic Conditions: Culture cells in standard high-glucose DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS).

    • Gluconeogenic Conditions: Culture cells in glucose-free DMEM supplemented with 10% dFBS, 2 mM sodium pyruvate, and 20 mM sodium lactate. This forces the cells to rely on gluconeogenesis for glucose production.

Part 2: Isotopic Labeling

  • Prepare Labeling Media:

    • Glycolytic Labeling Medium: High-glucose DMEM with 10% dFBS and 5 mM this compound.

    • Gluconeogenic Labeling Medium: Glucose-free DMEM with 10% dFBS, 2 mM sodium pyruvate, 20 mM sodium lactate, and 5 mM this compound.

  • Labeling: Remove the conditioning medium, wash the cells once with PBS, and add the appropriate pre-warmed labeling medium. Incubate for a defined period (e.g., 4, 8, or 24 hours) to monitor the kinetics of label incorporation.

Part 3: Metabolite Extraction

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl. Aspirate the saline and add 1 mL of ice-cold 80% methanol.

  • Scraping: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the lysate vigorously and centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube. The pellet can be used for protein quantification.

Part 4: LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatography: Employ a suitable column for polar metabolite separation, such as a HILIC column.

  • Mass Spectrometry:

    • Mode: Operate in negative ion mode for the detection of phosphorylated intermediates and organic acids.

    • Scan Type: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of unlabeled and deuterated metabolites.

    • Transitions:

      • This compound: Monitor the transition of the deuterated parent ion to a specific fragment ion.

      • Lactate: Monitor the transition of the m+0 parent ion.

      • Glucose: Monitor the transition of the m+0 parent ion.

      • Glycerol-3-Phosphate-2-D1: Monitor the transition of the deuterated parent ion.

Data Analysis and Interpretation

The primary outcome of this experiment will be the relative abundance of labeled and unlabeled metabolites under glycolytic and gluconeogenic conditions.

Table 1: Hypothetical Quantitative Data for this compound Tracing

MetaboliteConditionIsotopic LabelRelative Abundance (Normalized to Internal Standard)
GlycerolGlycolyticD1++++
GluconeogenicD1++++
Glycerol-3-PhosphateGlycolyticD1+++
Gluconeogenic+++D1
LactateGlycolyticD0+++++
GluconeogenicD0+
GlucoseGlycolyticD0+
GluconeogenicD0+++++

Note: The '+' symbols represent a qualitative representation of relative abundance.

Interpretation:

  • This compound and Glycerol-3-Phosphate-2-D1: The presence of these labeled species confirms the uptake and initial phosphorylation of the tracer in both conditions.

  • Lactate (D0): A significantly higher abundance of unlabeled lactate under glycolytic conditions indicates that the carbon backbone of glycerol is being directed down the glycolytic pathway. The deuterium is lost at the glycerol-3-phosphate dehydrogenase step.

  • Glucose (D0): A substantially higher abundance of unlabeled glucose under gluconeogenic conditions demonstrates that the carbon from glycerol is being utilized for de novo glucose synthesis.

Scientific Integrity: Addressing Potential Confounding Factors

Kinetic Isotope Effect (KIE):

Isotopic Exchange:

Deuterium atoms, particularly those attached to oxygen or nitrogen, can exchange with protons in an aqueous environment. The deuterium on the C2 position of glycerol is covalently bound to a carbon atom and is therefore not readily exchangeable with solvent protons under physiological conditions.[10]

Conclusion

This technical guide provides a robust framework for investigating the metabolic bifurcation of glycerol into glycolysis and gluconeogenesis using this compound. By understanding the stereochemical fate of the deuterium label and employing a well-controlled experimental design, researchers can gain valuable insights into the regulation of central carbon metabolism. The detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, coupled with an awareness of potential isotopic effects, will enable scientists in both academic and industrial settings to confidently apply this powerful technique to their research questions.

References

  • Hellerstein, M. K. (1999). Relationship between deuterated water and mass isotopomer distribution analysis for measuring synthesis. American Journal of Physiology-Endocrinology and Metabolism, 276(5), E959-E967. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). 13C-Metabolic flux analysis of S. cerevisiae. Methods in molecular biology (Clifton, N.J.), 562, 315–334. [Link]

  • Alves, T. C., & Alves, C. R. (2019). Glycerol-3-phosphate dehydrogenase: an important enzyme in metabolism and a potential therapeutic target. Biochemical pharmacology, 164, 369-379. [Link]

  • Jin, E. S., & Glick, B. R. (2019). Glycerol as a substrate for the production of value-added chemicals. Biotechnology advances, 37(6), 107386. [Link]

  • Kohen, A. (2015). Kinetic isotope effects as probes of hydrogen tunneling in enzyme catalysis. Accounts of chemical research, 48(2), 475-482. [Link]

  • Previs, S. F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current opinion in clinical nutrition and metabolic care, 1(5), 461-465. [Link]

  • Mráček, T., Drahota, Z., & Houštěk, J. (2013). The function and the role of the mitochondrial glycerol-3-phosphate dehydrogenase in intermediary metabolism. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1827(3), 401-410. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the rational design of microbial cell factories. Metabolic engineering, 49, 13-25. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A practical guide to metabolic flux analysis in eukaryotic cells. Metabolites, 5(2), 313-339. [Link]

  • Ou, X., Ji, Y., & Sun, Z. (2020). Glycerol-3-phosphate shuttle in the brain: A potential target for the treatment of neurological disorders. Frontiers in neuroscience, 14, 869. [Link]

  • Guo, S., & Li, L. (2019). Derivatization for LC-MS-based metabolomics. Analytical and bioanalytical chemistry, 411(19), 4473-4488. [Link]

  • Ackermans, M. T., Pereira, J. A., & Sauerwein, H. P. (2001). The contribution of glycerol to gluconeogenesis in humans. Clinical science, 101(6), 643-648. [Link]

  • Hanson, K. R. (1966). Applications of the sequence rule. I. Naming the paired ligands g, g at a tetrahedral center Xggij. Journal of the American Chemical Society, 88(12), 2731-2742. [Link]

  • Landau, B. R., Wahren, J., & Chandramouli, V. (1996). Contributions of gluconeogenesis to glucose production in the fasted state. Journal of Clinical Investigation, 98(2), 378-385. [Link]

  • Jones, J. G., & Solomon, M. A. (2000). Measuring gluconeogenesis with tracers. Current opinion in clinical nutrition and metabolic care, 3(5), 379-383. [Link]

  • Zhang, Y., & Li, L. (2017). Recent advances in LC-MS based metabolomics. Analytical and bioanalytical chemistry, 409(25), 5867-5870. [Link]

  • Tayyari, F., & Gholami, J. (2021). Metabolomics and its application in cancer research. Biomedicine & Pharmacotherapy, 143, 112161. [Link]

  • D'Alessandro, A. (2019). Mass spectrometry-based metabolomics and its application to the study of red blood cell metabolism. Blood transfusion = Trasfusione del sangue, 17(5), 351–360. [Link]

  • Beylot, M., Previs, S. F., & David, F. (1993). Determination of the enrichment of [2H5]glycerol in plasma with a simple and accurate method. Journal of lipid research, 34(7), 1239-1244. [Link]

  • Regulation of Glycolysis and Gluconeogenesis. (2020, September 8). MedSchoolCoach. [Link]

  • Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry. (2014, October 15). PubMed. [Link]

  • Modeling the Role of a Flexible Loop and Active Site Side Chains in Hydride Transfer Catalyzed by Glycerol-3-phosphate Dehydrogenase. (2020, September 3). ACS Publications. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). MDPI. [Link]

  • Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. (n.d.). NIH. [Link]

  • Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. (2022, September 22). Semantic Scholar. [Link]

  • Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. [Link]

  • Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. (n.d.). PMC. [Link]

  • Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose. (n.d.). PubMed. [Link]

  • Glycerol phosphate shuttle. (n.d.). Wikipedia. [Link]

  • Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction. (2024, April 16). PubMed. [Link]

  • Hydride Transfer Catalyzed by Glycerol Phosphate Dehydrogenase: Recruitment of an Acidic Amino Acid Side Chain to Rescue a Damaged Enzyme. (n.d.). PMC. [Link]

  • Glycerol-3-Phosphate Dehydrogenase: The K120 and K204 Side Chains Define an Oxyanion Hole at the Enzyme Active Site. (n.d.). PMC. [Link]

  • Glycerol-3-phosphate dehydrogenase. (n.d.). Wikipedia. [Link]

  • Glycerol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Glycerol phosphate shuttle - Wikipedia. (n.d.). Wikipedia. [Link]

  • Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism. (n.d.). PNAS. [Link]

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. (n.d.). Lirias. [Link]

  • Glycolysis vs. Gluconeogenesis: The Dual Engines of Glucose Metabolism. (n.d.). MetwareBio. [Link]

  • What enzyme enables glycerol to enter gluconeogenic or glycolytic pathways?. (2025, May 25). Dr.Oracle. [Link]

  • Gluconeogenesis. (n.d.). Wikipedia. [Link]

  • Physiology, Gluconeogenesis. (2023, November 13). NCBI Bookshelf. [Link]

  • GLYCEROL KINASE from Cellulomonas sp.. (n.d.). TOYOBO USA. [Link]

  • Physiology, Gluconeogenesis. (2023, November 13). StatPearls. [Link]

  • Biochemical properties of glycerol kinase from the hypersaline-adapted archaeon Haloferax volcanii. (2025, February 16). bioRxiv. [Link]

Sources

The Unseen Journey: A Technical Guide to Tracing Metabolic Fates with Glycerol-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the theoretical basis and practical application of Glycerol-2-D1 as a metabolic tracer. We will move beyond simple protocols to explore the nuanced rationale behind experimental design and data interpretation, empowering you to confidently integrate this powerful tool into your research.

The Power of a Single Deuteron: Why this compound?

Stable isotope tracers have revolutionized our ability to map the intricate web of metabolic pathways. While various labeled forms of glycerol exist, the specific placement of a deuterium atom on the second carbon (C2) of the glycerol backbone in this compound offers unique advantages for dissecting key metabolic fluxes.

The choice of a tracer is paramount and should be dictated by the specific biological question at hand. While extensively deuterated molecules like D5-glycerol are excellent for measuring the overall rate of appearance of glycerol, a proxy for lipolysis, the single deuterium on this compound provides a more subtle and specific probe.[1][2][3] The C-H bond at the C2 position is directly involved in the enzymatic conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase. The presence of a heavier deuterium atom at this position can introduce a kinetic isotope effect, a change in the reaction rate due to the isotopic substitution. While often viewed as a complication, this effect can be harnessed to provide insights into enzyme kinetics and pathway regulation.

Furthermore, the fate of this specific deuterium atom can be tracked through subsequent metabolic transformations, offering a high-resolution view of glycerol's contribution to various metabolic pools. Unlike tracers labeled on the C1 or C3 positions, which can be lost during the interconversion of DHAP and glyceraldehyde-3-phosphate (GAP), the deuterium on C2 is retained through the initial steps of glycolysis and gluconeogenesis, providing a more stable marker for the glycerol backbone's entry into these central carbon pathways.

Charting the Course: The Metabolic Fate of this compound

Upon entering the cell, this compound is first phosphorylated by glycerol kinase to form Glycerol-3-phosphate-2-D1. From this critical juncture, the deuterated glycerol backbone can embark on several metabolic journeys.

The Crossroads of Energy Metabolism: Glycolysis and Gluconeogenesis

Glycerol-3-phosphate-2-D1 is oxidized by glycerol-3-phosphate dehydrogenase to DHAP, retaining the deuterium atom. DHAP is a key intermediate in both glycolysis and gluconeogenesis.[4]

  • Gluconeogenesis: In tissues like the liver and kidney, DHAP can be converted to glucose.[5][6] Tracking the appearance of deuterium in glucose provides a direct measure of glycerol's contribution to endogenous glucose production. This is a critical parameter in understanding metabolic diseases such as type 2 diabetes.

  • Glycolysis: DHAP can also be isomerized to GAP and proceed through the glycolytic pathway to produce pyruvate and subsequently lactate.[4] The route of administration can influence this fate; orally administered glycerol tends to favor gluconeogenesis in the liver, while intravenous administration can lead to a greater conversion to lactate in peripheral tissues.[7]

This compound This compound Glycerol-3-Phosphate-2-D1 Glycerol-3-Phosphate-2-D1 This compound->Glycerol-3-Phosphate-2-D1 Glycerol Kinase DHAP-D1 DHAP-D1 Glycerol-3-Phosphate-2-D1->DHAP-D1 Glycerol-3-Phosphate Dehydrogenase Glucose Glucose DHAP-D1->Glucose Gluconeogenesis Pyruvate/Lactate Pyruvate/Lactate DHAP-D1->Pyruvate/Lactate Glycolysis

Caption: Central metabolic fate of this compound.

Building Blocks of Life: Glycerolipid Synthesis

The deuterated glycerol backbone from this compound is also a fundamental precursor for the synthesis of a vast array of glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids for membrane structure.[8][9][10] This process, known as the Kennedy pathway, primarily occurs in the endoplasmic reticulum.[8][11]

The synthesis begins with the acylation of Glycerol-3-phosphate-2-D1 to form lysophosphatidic acid, followed by a second acylation to yield phosphatidic acid.[10] Phosphatidic acid is a central branch point, leading to the synthesis of various phospholipids or, after dephosphorylation to diacylglycerol (DAG), to the synthesis of TAGs, phosphatidylcholine (PC), and phosphatidylethanolamine (PE).[11] By tracking the incorporation of the deuterium label into these different lipid species, researchers can quantify the rates of de novo lipid synthesis and remodeling.

Glycerol-3-Phosphate-2-D1 Glycerol-3-Phosphate-2-D1 Lysophosphatidic Acid-D1 Lysophosphatidic Acid-D1 Glycerol-3-Phosphate-2-D1->Lysophosphatidic Acid-D1 GPAT Phosphatidic Acid-D1 Phosphatidic Acid-D1 Lysophosphatidic Acid-D1->Phosphatidic Acid-D1 AGPAT Diacylglycerol (DAG)-D1 Diacylglycerol (DAG)-D1 Phosphatidic Acid-D1->Diacylglycerol (DAG)-D1 Phosphatidate Phosphatase Phospholipids-D1 Phospholipids-D1 Phosphatidic Acid-D1->Phospholipids-D1 CDP-DAG Pathway Triacylglycerol (TAG)-D1 Triacylglycerol (TAG)-D1 Diacylglycerol (DAG)-D1->Triacylglycerol (TAG)-D1 DGAT Diacylglycerol (DAG)-D1->Phospholipids-D1 Kennedy Pathway (PC, PE)

Caption: Glycerolipid synthesis pathway from this compound.

From Benchtop to Data: Experimental Design and Protocols

The success of any tracer study hinges on a meticulously planned and executed experimental protocol. The following sections provide a framework for both in vivo and in vitro studies using this compound.

In Vivo Studies: A Whole-Organism Perspective

In vivo studies in animal models or human subjects provide invaluable insights into systemic metabolism.

Experimental Protocol: In Vivo this compound Infusion

  • Animal/Subject Preparation: Acclimate subjects to the experimental conditions to minimize stress-induced metabolic changes. For studies investigating basal metabolism, an overnight fast is typically required.

  • Tracer Administration: A primed-constant infusion of this compound is often the preferred method to achieve a steady-state isotopic enrichment in the plasma.[12] The priming dose rapidly raises the enrichment to the target level, which is then maintained by the constant infusion.

  • Sample Collection: Collect blood samples at regular intervals before and during the infusion to monitor the isotopic enrichment of glycerol and its downstream metabolites (e.g., glucose, lipids).

  • Sample Processing: Immediately process blood samples to separate plasma or serum, which should be stored at -80°C until analysis.

  • Metabolite Extraction and Derivatization: Extract metabolites from plasma/serum. For GC-MS analysis, chemical derivatization is necessary to make the analytes volatile.[13][14]

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of glycerol, glucose, and other target metabolites using GC-MS or LC-MS/MS.

  • Data Analysis: Calculate the rate of appearance (Ra) of glycerol and the fractional contribution of glycerol to gluconeogenesis and lipogenesis based on the isotopic enrichment data.

Start Start Subject_Prep Subject Preparation (Fasting, Acclimation) Start->Subject_Prep Tracer_Admin Tracer Administration (Primed-Constant Infusion) Subject_Prep->Tracer_Admin Sample_Collection Serial Blood Sampling Tracer_Admin->Sample_Collection Sample_Processing Plasma/Serum Separation Sample_Collection->Sample_Processing Metabolite_Extraction Metabolite Extraction & Derivatization Sample_Processing->Metabolite_Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Calculate Flux Rates MS_Analysis->Data_Analysis End End Data_Analysis->End

Sources

Methodological & Application

Sample Preparation for Glycerol-2-D1 Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GLY-2D1-001

High-Sensitivity Quantification & Metabolic Flux Tracing via LC-MS/MS and GC-MS

Abstract

This guide details the extraction, purification, and analytical preparation of Glycerol-2-D1 ([2-^2H]glycerol) from complex biological tissues (liver, adipose, muscle, and tumor xenografts). Unlike fully deuterated analogs (e.g., D5-glycerol) used primarily as internal standards, This compound is a functional metabolic probe. Its deuterium label at the C2 position is specifically targeted by Glycerol-3-Phosphate Dehydrogenase (GPDH), making it a unique tool for probing cytosolic redox states (NADH/NAD+ ratios) and gluconeogenic flux. This protocol addresses the specific challenges of retaining this small, polar polyol while preventing enzymatic label loss during preparation.

Scientific Foundation & Experimental Design

The "Loss-of-Label" Mechanism

To design a valid protocol, one must understand the fate of the analyte. This compound is not merely a passive mass tag; it is an active reporter.

  • Cellular Entry: this compound enters the cell and is phosphorylated by Glycerol Kinase (GK) to Glycerol-3-Phosphate-2-D1 .

  • The Critical Step (GPDH): Cytosolic GPDH oxidizes Glycerol-3-P to Dihydroxyacetone Phosphate (DHAP). Crucially, the hydrogen (or deuterium) at the C2 position is transferred to NAD^+.

    • Result: The deuterium is removed from the carbon backbone.

    • Analytical Consequence: We quantify the surviving Intact this compound to measure the pool that has not yet undergone oxidation.

    • Sample Prep Implication: Metabolism must be quenched instantly. Any post-sampling GPDH activity will artificially lower the this compound concentration, leading to false flux calculations.

Internal Standard Strategy

Since this compound is the analyte, it cannot serve as its own internal standard (IS).

  • Recommended IS: [U-^13C_3]Glycerol or [D_5]Glycerol .

  • Rationale: These isotopologues are chemically identical but mass-resolved (+3 Da or +5 Da) from both endogenous glycerol (M+0) and the this compound tracer (M+1).

Visual Workflows

Metabolic Fate of this compound

G G2D1 This compound (Extracellular) G2D1_Cyto This compound (Cytosolic) G2D1->G2D1_Cyto Transport G3P Glycerol-3-P-2-D1 G2D1_Cyto->G3P Glycerol Kinase (ATP -> ADP) DHAP DHAP (Label Lost) G3P->DHAP GPDH (Oxidation) NADH NADD (Deuterium on Cofactor) G3P->NADH D-Transfer

Figure 1: The metabolic trajectory of this compound.[1] The C2-Deuterium is transferred to the cofactor pool during oxidation, making the disappearance of the M+1 isotopologue a marker of GPDH activity.

Sample Preparation Decision Tree

Prep Start Biological Tissue (Liver, Muscle, Tumor) Quench Step 1: Cryogenic Quench (Liquid N2 Clamping) Start->Quench Extract Step 2: Biphasic Extraction (MeOH/CHCl3/H2O) Quench->Extract Decision Analytical Platform? Extract->Decision GCMS GC-MS Path Decision->GCMS Flux/ID LCMS LC-MS/MS Path Decision->LCMS High Throughput Deriv_GC Derivatization: MSTFA or TMSIM GCMS->Deriv_GC Deriv_LC Derivatization: Benzoyl Chloride LCMS->Deriv_LC Analysis_GC Analysis: EI Source, SIM Mode Deriv_GC->Analysis_GC Analysis_LC Analysis: ESI+, MRM Mode Deriv_LC->Analysis_LC

Figure 2: Workflow selection based on available instrumentation. LC-MS is preferred for speed; GC-MS for structural confirmation.

Protocol A: Tissue Homogenization & Extraction (The "Cold" Protocol)

Universal step for both LC-MS and GC-MS.

Objective: Extract polar metabolites while precipitating proteins and removing non-polar lipids that foul columns.

Materials:

  • Liquid Nitrogen

  • Extraction Solvent: Methanol:Chloroform:Water (2.5:1:1 v/v/v), pre-chilled to -20°C.

  • Internal Standard Spike: [U-^13C_3]Glycerol (10 µM in 50:50 MeOH:H2O).

  • Bead Beater (e.g., Precellys) or Tissue Homogenizer.

Procedure:

  • Harvest & Quench: Rapidly excise tissue (<30 seconds post-mortem) and immediately snap-freeze in liquid nitrogen. Do not wash with saline (glycerol leaks out rapidly).

  • Weighing: Weigh frozen tissue (approx. 20–50 mg) without thawing.

  • Homogenization:

    • Add 1.0 mL of Cold Extraction Solvent to the tube.

    • Add 10 µL of Internal Standard Spike .[2]

    • Homogenize at 4°C (2 cycles of 30 sec at 6500 rpm).

  • Phase Separation:

    • Incubate on ice for 15 min.

    • Add 400 µL Chloroform and 400 µL Water . Vortex vigorously for 30 sec.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection:

    • You will see three layers: Top (Polar/Aqueous), Middle (Protein disk), Bottom (Lipid/Organic).

    • Carefully collect the Top Aqueous Phase (contains this compound).

  • Drying: Evaporate the supernatant to dryness using a SpeedVac (no heat) or Nitrogen stream.

Protocol B: LC-MS/MS Analysis (Benzoyl Chloride Derivatization)

Recommended for Drug Development (High Sensitivity & Throughput).

Why Derivatize? Glycerol is too polar for standard C18 columns and ionizes poorly. Benzoylation adds hydrophobicity (retention on C18) and an ionizable group (high ESI+ signal).

Reagents:

  • Benzoyl Chloride (BzCl)[3]

  • Buffer: 100 mM Sodium Carbonate (Na2CO3)

  • Quench: 1% Formic Acid in Acetonitrile

Procedure:

  • Reconstitution: Redissolve dried extract (from Protocol A) in 50 µL of 100 mM Na2CO3.

  • Reaction: Add 25 µL of 2% Benzoyl Chloride (v/v in Acetonitrile).

  • Incubation: Vortex and incubate at room temperature for 5 minutes. (Reaction is extremely fast).

  • Stop: Add 25 µL of internal standard solution (if not added during extraction) or 50 µL of Water/Acetonitrile (1:1) with 1% Formic Acid to quench.

  • Centrifuge: Spin at 15,000 x g for 5 min to remove any precipitate.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Transitions (MRM):

      • Glycerol-Bz4 (Endogenous): m/z 409.1 -> 105.0 (Benzoyl fragment)

      • This compound-Bz4 (Target): m/z 410.1 -> 105.0

      • [U-^13C_3]Glycerol-Bz4 (IS): m/z 412.1 -> 105.0

Protocol C: GC-MS Analysis (MSTFA Derivatization)

Recommended for Metabolic Flux Analysis (MFA) & Isotope Distribution.

Why GC-MS? Provides superior separation of structural isomers and robust fragmentation patterns to confirm the position of the deuterium.

Reagents:

  • Methoxyamine Hydrochloride (20 mg/mL in Pyridine)

  • MSTFA + 1% TMCS (Silylation reagent)[4]

Procedure:

  • Oximation (Optional but recommended): To stabilize keto-groups if analyzing sugars simultaneously. Add 50 µL Methoxyamine/Pyridine to dried extract. Incubate 30°C for 90 min.

  • Silylation: Add 50 µL MSTFA + 1% TMCS .

  • Incubation: Incubate at 37°C for 30 minutes.

  • Clarification: Centrifuge at max speed for 5 min. Transfer supernatant to glass vial with insert.

  • GC-MS Settings:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injection: Split 1:10 or Splitless (for trace levels).

    • Temp Program: 80°C (hold 1 min) -> 10°C/min -> 300°C.

    • Ions (SIM Mode):

      • Glycerol-TMS3 (Endogenous): m/z 218, 205

      • This compound-TMS3: m/z 219, 206 (Shift due to +1 Da)

      • [U-^13C_3]Glycerol-TMS3: m/z 221, 208

Validation & Quality Control

ParameterAcceptance CriteriaNotes
Linearity R^2 > 0.99Range: 0.5 µM to 500 µM (Tissue levels vary widely).
Recovery 85% - 115%Spike deuterated standard before homogenization to assess.
Isotopic Purity Blank < 0.5% of M+1Check the this compound reagent; ensure no M+0 contamination.
Carryover < 0.1%Glycerol is "sticky". Use extensive needle wash (50% MeOH).
Matrix Effect ± 15%Compare slope of solvent curve vs. matrix-matched curve.

Troubleshooting Guide

  • Issue: High Background Glycerol.

    • Cause: Contamination.[5] Glycerol is in soaps, hand lotions, and some plastic tubes.

    • Fix: Use glass tubes where possible. Wear nitrile gloves (wash gloves with methanol). Use LC-MS grade solvents only.

  • Issue: Low Signal for this compound.

    • Cause: Ion suppression or label loss.

    • Fix: Check the "Loss of Label" pathway. If GPDH was active during prep, the D1 is gone. Ensure liquid nitrogen quenching is immediate.

  • Issue: Peak Tailing (LC-MS).

    • Cause: Incomplete derivatization or column overload.

    • Fix: Increase Benzoyl Chloride ratio. Ensure Na2CO3 buffer is fresh (pH > 10 is required for reaction).

References

  • Glycerol Metabolism & Tracers: Matthews, D. E., et al. "Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers."[6] Acta Diabetologica, 1991.[6] Link

  • Benzoylation Protocol (LC-MS): Wong, J., et al. "Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization." Scientific Reports, 2019. Link

  • GC-MS Methodology: Shen, Y., & Xu, Z.[7] "An improved GC-MS method in determining glycerol in different types of biological samples." Journal of Chromatography B, 2013.[8] Link

  • Hyperpolarized 13C/D Imaging: Kurhanewicz, J., et al. "Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology." Neoplasia, 2019. Link

Sources

NMR spectroscopy techniques for resolving Glycerol-2-D1 signals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Strategies for the Structural Validation and Quantification of Glycerol-2-D1

Abstract

This compound (1,2,3-Propanetriol-2-d) serves as a critical isotopic tracer in metabolic flux analysis (MFA) and kinase stereospecificity assays. Its utility relies entirely on the precise location of the deuterium label at the C2 position. However, distinguishing this compound from its isotopomers (e.g., Glycerol-1,3-D2 or non-deuterated glycerol) presents a unique challenge due to the "silent" nature of the deuterium nucleus in standard proton NMR. This guide details a multi-nuclear NMR protocol (


H, 

C, and 2D HSQC) to unequivocally validate the structural integrity and isotopic purity of this compound.

Introduction & Theoretical Basis

The resolution of this compound signals is governed by two fundamental NMR phenomena: Scalar Coupling (


)  and Isotope Effects .
  • The "Silent" Center (

    
    H NMR):  In non-deuterated glycerol, the central methine proton (H2) couples to the vicinal methylene protons (H1/H3), creating a characteristic splitting pattern (typically a quintet for H2 and doublet/multiplet for H1/H3). In this compound, the replacement of H2 with Deuterium (
    
    
    
    H, Spin=1) removes the strong
    
    
    coupling (
    
    
    Hz). The remaining
    
    
    coupling is approximately 6.5 times smaller (
    
    
    Hz), often appearing as line broadening rather than resolved splitting.
  • The Triplet Signature (

    
    C NMR):  The most definitive proof of labeling lies in the carbon spectrum. The C2 carbon, directly bonded to deuterium, splits into a 1:1:1 triplet  due to 
    
    
    
    coupling. Additionally, the heavy isotope induces an upfield shift (the
    
    
    -effect) of approximately -0.4 ppm relative to the non-deuterated isotopomer.

Experimental Workflow

The following diagram outlines the decision matrix for selecting the appropriate NMR experiment based on the analytical goal (Identification vs. Quantification).

G Start Start: this compound Sample Goal Define Analytical Goal Start->Goal ID Structural ID & Purity Goal->ID Validation Quant Quantification (MFA) Goal->Quant Concentration/Flux Exp1 1H NMR (1D) Check for absence of H2 Check H1/H3 line shape ID->Exp1 Exp4 qNMR (1H) Use Maleic Acid Std Integrate H1/H3 signals Quant->Exp4 Fast (High Sensitivity) Exp5 Quantitative 13C (IGD) Inverse Gated Decoupling Long D1 delay (>20s) Quant->Exp5 Precise Isotopomer Ratio Exp2 13C NMR (Proton Decoupled) Look for C2 Triplet (1:1:1) Exp1->Exp2 Confirm Isotope Loc Exp3 2D 1H-13C HSQC Confirm 'Hole' at C2 position Exp2->Exp3 Resolve Overlaps

Figure 1: Decision tree for selecting NMR methodologies based on specific analytical requirements.

Detailed Protocols

Protocol A: Sample Preparation
  • Solvent: Deuterium Oxide (D

    
    O, 99.9% D) is the standard for metabolic studies.
    
    • Note: In D

      
      O, hydroxyl protons exchange and are not visible. If OH coupling is required for conformational analysis, use DMSO-d
      
      
      
      , though this is non-standard for MFA.
  • Internal Standard: Maleic Acid (trace) or TSP (Trimethylsilylpropanoic acid). Avoid DSS if studying lipid interactions as it can act as a surfactant.

  • Concentration: 10–50 mM is ideal for rapid acquisition.

Protocol B: 1H NMR (The "Negative" Proof)
  • Objective: Confirm absence of H2 signal and collapse of H1/H3 coupling.

  • Pulse Sequence: zg30 (Standard 1D with 30° flip angle).

  • Parameters:

    • Relaxation Delay (D1): 5.0 s (Ensure full relaxation of protons).

    • Scans (NS): 16–64.

    • Spectral Width: 10 ppm (centered at 4.7 ppm).

  • Expected Result:

    • Glycerol (Std): Multiplet at

      
       3.78 (H2) and dd at 
      
      
      
      3.65/3.55 (H1/H3).
    • This compound: No signal at

      
       3.78. The H1/H3 signals appear as a simplified singlet or broadened feature at 
      
      
      
      3.5–3.6 ppm due to loss of
      
      
      .
Protocol C: 13C NMR (The "Positive" Proof)
  • Objective: Observe the C2-D triplet and isotope shift.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) for ID; zgig (Inverse gated) for Quantification.

  • Parameters:

    • D1 (Relaxation Delay): 2.0 s for routine ID; >20 s for Quantification (Carbon T1s are long; insufficient delay underestimates non-protonated or deuterated carbons).

    • Scans (NS): 1024–4096 (Sensitivity is lower due to splitting).

  • Expected Result:

    • C1/C3: Singlet at

      
       63 ppm (slightly shifted upfield by 
      
      
      
      -effect).
    • C2: 1:1:1 Triplet at

      
       72.5 ppm.
      
    • Coupling Constant:

      
       Hz.
      
Protocol D: 2D HSQC (Isotope Filtering)
  • Objective: Map protons to carbons.

  • Pulse Sequence: hsqcetgp (Phase-sensitive HSQC).

  • Logic: The HSQC experiment transfers magnetization via

    
    . Since C2 has no proton (it has D), the C2-H2 cross-peak will be absent , while C1-H1 correlations remain visible. This "hole" in the spectrum is diagnostic.
    

Data Interpretation & Visualization

The following diagram illustrates the signal splitting logic that distinguishes the isotopomers.

SignalSplitting Gly Glycerol (Standard) C2_Std C2 Signal Doublet/Singlet (Depending on Decoupling) Gly->C2_Std 13C NMR H2_Std H2 Signal Multiplet (tt) Visible Gly->H2_Std 1H NMR GlyD This compound C2_D1 C2 Signal 1:1:1 Triplet (Due to 1J_CD) GlyD->C2_D1 13C NMR (Diagnostic) H2_D1 H2 Signal SILENT (Replaced by D) GlyD->H2_D1 1H NMR (Confirmation)

Figure 2: Comparative signal patterns for Standard Glycerol vs. This compound.

Summary of Chemical Shifts & Multiplicities (in D O)
NucleusPositionGlycerol (Std)This compoundDiagnostic Feature

H
H2 (Methine)

3.78 (m)
Silent Disappearance of signal

H
H1/H3 (Methylene)

3.65, 3.55 (dd)

3.60 (s/br)
Loss of

coupling

C
C2

72.8 (s)

72.4 (t)
1:1:1 Triplet (

Hz)

C
C1/C3

63.0 (s)

62.9 (s)
Slight

-isotope shift

Troubleshooting & Expert Tips

  • Phasing the Triplet: The

    
     triplet in 
    
    
    
    C NMR can sometimes appear asymmetric if the field homogeneity (shimming) is poor. Ensure strict Z1/Z2 shimming.
  • Quantification Errors: When integrating the C2 triplet in

    
    C NMR, the total area is split into three peaks. You must integrate all three  components of the triplet to get the correct molar abundance relative to C1/C3.
    
  • H/D Exchange: While C-bound deuterium is non-exchangeable, ensure the sample pH is neutral (pH 7.0). Extreme pH can catalyze degradation or side reactions over long acquisition times.

References

  • Vertex Pharmaceuticals & NIH. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. National Institutes of Health. [Link]

  • BMRB. (2023). Glycerol NMR Standards and Chemical Shifts. Biological Magnetic Resonance Data Bank. [Link]

  • MDPI. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol. Molecules Journal. [Link]

Application Note: High-Precision Tracing of Cytosolic Redox States and Gluconeogenic Flux using Glycerol-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycerol-2-D1 (1,2,3-Propanetriol-2-d1) is a specialized stable isotope tracer designed for the interrogation of cytosolic redox states (NADH/NAD+ ratio) and the activity of the Glycerol-3-Phosphate (G3P) shuttle.[1] Unlike Carbon-13 labeled glycerol, which traces the mass flow of carbon skeletons into glucose (gluconeogenesis), this compound functions as a hydride tracer .

When metabolized, the deuterium located at the C2 position is stoichiometrically transferred to the cytosolic NAD+ pool, forming NADD. This unique property allows researchers to decouple carbon flux from electron flux, providing a window into mitochondrial shuttle efficiency and cytosolic reducing equivalent recycling.

Scientific Basis & Mechanism[2]

The Hydride Transfer Mechanism

The utility of this compound rests on the stereospecific mechanism of Glycerol-3-Phosphate Dehydrogenase (GPDH) .

  • Phosphorylation: Glycerol kinase converts this compound to sn-Glycerol-3-Phosphate-2-D1.

  • Oxidation (The Critical Step): Cytosolic GPDH oxidizes G3P to Dihydroxyacetone Phosphate (DHAP). This reaction involves the removal of the hydrogen (or deuterium) at the C2 position and its transfer to the nicotinamide ring of NAD+.

  • Fate of the Label: The carbon backbone (DHAP) loses the label. The label is now part of the cytosolic NADD pool.

Tracing Metabolic Fates

Once the deuterium is transferred to the cytosolic NADH pool (forming NADD), it has two primary fates which define the experimental readout:

  • Fate A (Cytosolic Recycling): The NADD is utilized by Lactate Dehydrogenase (LDH) to reduce pyruvate to lactate. This results in the formation of [2-D]Lactate . High enrichment of [2-D]Lactate indicates a closed cytosolic loop and low mitochondrial shuttle activity.

  • Fate B (Mitochondrial Shuttle): The NADD reduces DHAP back to G3P (via the G3P shuttle) or enters the Malate-Aspartate shuttle, effectively transferring the reducing equivalent into the mitochondria for oxidative phosphorylation. In this scenario, the deuterium is oxidized to water (DHO) within the mitochondria.

Mechanistic Pathway Diagram

Glycerol_2_D1_Pathway Glycerol This compound (Tracer) G3P Glycerol-3-P (2-D1) Glycerol->G3P Glycerol Kinase DHAP DHAP (Unlabeled) G3P->DHAP GPDH (Oxidation) NADD NADD (Cytosolic) G3P->NADD D-Transfer NAD NAD+ NAD->NADD Accepts Deuterium Lactate Lactate-2-D1 (Readout A) NADD->Lactate LDH (Recycling) Mito Mitochondria (Oxidation) NADD->Mito G3P/Mal-Asp Shuttles Pyruvate Pyruvate Pyruvate->Lactate Reduction Water DHO (Water) (Readout B) Mito->Water ETC

Caption: Schematic of this compound metabolism. The deuterium label (Red) bypasses the carbon backbone and traces cytosolic redox activity.

Experimental Design & Protocol

Pre-Clinical Animal Preparation
  • Subject: Male C57BL/6J mice (or equivalent), 10-12 weeks.

  • Fasting State: Strict 6-hour fast is required to deplete hepatic glycogen and maximize gluconeogenic flux.

  • Catheterization: Jugular vein catheterization is recommended 5-7 days prior to the experiment to minimize stress-induced hyperglycemia, which distorts redox signaling.

Tracer Administration

The choice between bolus and infusion depends on whether turnover rate (infusion) or metabolic fate (bolus) is the primary endpoint. For redox tracing, a Continuous Infusion is superior to establish steady-state enrichment.

ParameterSpecificationNotes
Tracer This compound (98%+ enrichment)Ensure chemical purity >99% to avoid contaminants.
Dose (Prime) 20 μmol/kgBolus to rapidly reach enrichment.
Dose (Infusion) 0.5 μmol/kg/minMaintain for 90-120 minutes.
Vehicle Sterile Saline (0.9%)Volume matched to <5 mL/kg/hr.
Tissue Collection (CRITICAL STEP)

Warning: Cytosolic NADH/NAD+ ratios change within milliseconds of ischemia. Traditional dissection is invalid for this protocol.

  • Anesthesia: Maintain anesthesia (Isoflurane) during the entire infusion.

  • In Situ Freeze Clamping:

    • Surgically expose the liver while the animal is alive and perfused.

    • Use pre-cooled Wollenberger tongs (liquid nitrogen, -196°C).

    • Clamp the liver lobe in situ before severing blood supply.

    • Time to freeze: Must be <1 second.

  • Storage: Store samples at -80°C. Do not thaw before extraction.

Metabolite Extraction

A dual-phase extraction is required to separate water-soluble metabolites (Lactate, Glucose) from lipids.

  • Pulverize frozen tissue under liquid nitrogen.[2]

  • Add Perchloric Acid (PCA, 6%) to the frozen powder (ratio 5:1 v/w).

  • Homogenize and centrifuge (14,000 x g, 4°C, 10 min).

  • Neutralize supernatant with KOH to pH 7.0.

  • Lyophilize the supernatant for NMR analysis.

Analytical Workflow: Nuclear Magnetic Resonance (NMR)

While Mass Spectrometry (GC-MS) can detect mass shifts, Deuterium NMR (2H-NMR) or Proton-observed Carbon-edited NMR is superior for determining the specific positional isotopomer (C2 vs C3).

2H-NMR Acquisition Parameters
  • Solvent: Resuspend lyophilized extract in deuterium-depleted water (or H2O with 10% D2O for lock, if using 1H-NMR).

  • Probe: Cryoprobe optimized for 2H detection (if available) or high-sensitivity 1H probe.

  • Target Resonances:

    • Lactate-C2: ~4.1 ppm (methine proton).

    • Glycerol-C2: ~3.65 ppm.

    • Water (HDO): ~4.7 ppm (Monitor for label loss to oxidative phosphorylation).

Data Interpretation Logic

Calculate the Deuterium Enrichment Ratio (DER) :



ObservationMetabolic Interpretation
High [2-D]Lactate Cytosolic Recycling: The NADD generated from glycerol oxidation is immediately used by LDH. Indicates low mitochondrial shuttle activity or high glycolytic flux.
Low [2-D]Lactate Shuttle Activity: The deuterium was transported into the mitochondria (via Malate-Aspartate or G3P shuttle) and oxidized to water.
High DHO (Water) Oxidative Phosphorylation: Confirms the label entered the Electron Transport Chain.
Analytical Workflow Diagram

Workflow Step1 1. Tracer Infusion (this compound) Step2 2. In Situ Freeze Clamp (<1 sec ischemia) Step1->Step2 Step3 3. PCA Extraction (Neutralize pH 7) Step2->Step3 Step4 4. NMR Spectroscopy (2H-NMR or 1H-13C HSQC) Step3->Step4 Decision Detect Label Location Step4->Decision ResultA Label on Lactate (C2) = Cytosolic Redox Cycle Decision->ResultA ResultB Label in Water (DHO) = Mitochondrial Shuttle Decision->ResultB

Caption: Step-by-step experimental workflow from infusion to data interpretation.

References

  • Zhang, Y., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. [Link]

  • Burgess, S. C., et al. (2003). "Cytosolic Phosphoenolpyruvate Carboxykinase Does Not Solely Control the Rate of Hepatic Gluconeogenesis in the Fasted Mouse." Cell Metabolism. [Link]

  • Jin, E. S., et al. (2014). "The role of glucose-alanine cycle in nitrogen metabolism." Journal of Biological Chemistry. [Link]

  • Katsyuba, E., et al. (2020). "De novo NAD+ synthesis enhances mitochondrial function and improves health." Nature. [Link]

  • Lu, W., et al. (2017). "Metabolomic analysis via reversible chemical derivatization to enhance detection of cellular redox states." Analytical Chemistry. [Link]

Sources

Application Note: Probing Cytosolic Redox Coupling and Gluconeogenic Flux in Hepatocytes using Glycerol-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Carbon-13 labeled glycerol (e.g., [2-¹³C]glycerol) is the gold standard for tracing the carbon skeleton into glucose, Glycerol-2-D1 offers a unique mechanistic window into the redox state of the hepatocyte.

Unlike carbon tracers, the deuterium at the C2 position of glycerol is obligatorily removed during the oxidation of Glycerol-3-Phosphate to Dihydroxyacetone Phosphate (DHAP). This deuterium is transferred to the cytosolic NAD+ pool, forming NADD (deuterated NADH) .

This application note details the protocol for using this compound to:

  • Trace the fate of gluconeogenic reducing equivalents: Determine if electrons from glycerol oxidation are used for glucose synthesis (via GAPDH) or diverted to lactate production (via LDH).

  • Quantify Cytosolic Redox Coupling: Assess the equilibration of the cytosolic NADH pool.

  • Validate Pathway Entry: Confirm the obligatory oxidation step at Glycerol-3-Phosphate Dehydrogenase (GPDH).

Mechanistic Principles

To interpret data from this compound, one must understand the specific fate of the deuterium atom compared to the carbon skeleton.

The Glycerol-3-Phosphate Shuttle & Deuterium Transfer

When this compound enters the hepatocyte, it undergoes the following transformations:

  • Phosphorylation (Glycerol Kinase):

    
    
    The deuterium remains attached to C2.
    
  • Oxidation (Glycerol-3-Phosphate Dehydrogenase - GPDH):

    
    
    
    • Crucial Event: The deuterium is stripped from the carbon skeleton and transferred to NAD+, creating a pool of cytosolic NADD .

    • Carbon Fate: The resulting DHAP is chemically identical to unlabeled DHAP (the C2 is now a ketone). If this DHAP forms glucose, the glucose will not carry a label at the C2/C5 positions derived from this specific deuterium.

  • Re-entry of Deuterium (The Redox Probe): The generated NADD has two primary fates in the cytosol:

    • Gluconeogenesis (GAPDH Step):

      
      . The deuterium is incorporated into C1 of Glyceraldehyde-3-Phosphate, which becomes C3 and C4 of Glucose .
      
    • Lactate Production (LDH Step):

      
      . The deuterium is diverted into lactate.
      
Visualization of the Pathway

The following diagram illustrates the divergence of the Carbon skeleton and the Deuterium label.

Glycerol_Tracing cluster_legend Legend Glycerol This compound (Tracer) G3P Glycerol-3-P (2-D Labeled) Glycerol->G3P Glycerol Kinase DHAP DHAP (Unlabeled Carbon) G3P->DHAP GPDH (Oxidation) NADD Cytosolic NADD (Deuterated) GAP GAP (1-D Labeled) DHAP->GAP TPI NAD Cytosolic NAD+ NAD->NADD Accepts D NADD->GAP GAPDH (Gluconeogenesis) Lactate Lactate (Labeled at C2) NADD->Lactate LDH (Redox Sink) Glucose Glucose (Labeled at C3/C4) GAP->Glucose Gluconeogenesis key Red: Input Tracer Green: Deuterium Path Blue: Detected Analyte

Caption: Mechanistic divergence of this compound. The deuterium label (Green path) separates from the carbon skeleton at the GPDH step, labeling the cytosolic NADH pool. It re-enters metabolites only via reduction steps (GAPDH or LDH).

Experimental Protocol

Materials
  • Tracer: this compound (98%+ enrichment).

  • Cell Model: Primary Hepatocytes (Mouse/Rat/Human) or HepG2 cells.

  • Media: Glucose-free, Phenol Red-free DMEM.

  • Co-substrates: Unlabeled Pyruvate (1 mM) and Lactate (10 mM) to clamp the cytosolic redox state and provide a gluconeogenic backbone.

Hepatocyte Incubation Workflow
  • Starvation: Wash hepatocytes 2x with PBS. Incubate in glucose-free media for 2 hours to deplete glycogen stores.

  • Tracer Addition: Replace media with "Tracing Buffer":

    • Krebs-Ringer Bicarbonate (KRB) buffer.

    • 2 mM this compound .

    • 10 mM Lactate / 1 mM Pyruvate (Unlabeled).

    • Note: The unlabeled Lactate/Pyruvate pool acts as a "sink" and "source" for the NADD. If NADD is generated from glycerol, it will label the lactate pool.

  • Incubation: Incubate for 2–4 hours at 37°C, 5% CO2.

  • Sampling:

    • Media: Collect 500 µL for Glucose and Lactate enrichment analysis.

    • Cells: Quench with ice-cold methanol if intracellular metabolites (G3P, DHAP) are required.

Sample Preparation (GC-MS)

To distinguish the position of the deuterium (C3/C4 vs C2/C5), fragment analysis is critical.

Derivatization: Aldonitrile Pentaacetate (PA) This method yields distinct fragments for specific carbon positions of glucose.

  • Lyophilize media supernatant.

  • Add Hydroxylamine-HCl in Pyridine (20 mg/mL), incubate 30 min at 70°C.

  • Add Acetic Anhydride, incubate 60 min at 70°C.

  • Extract with Ethyl Acetate/Water. Dry organic layer and reconstitute in Ethyl Acetate.

Data Analysis & Interpretation

Mass Spectrometry Targets (Glucose PA Derivative)
Fragment (m/z)Carbon Atoms IncludedHydrogen PositionsInterpretation of this compound Data
328 C1 - C6H on C2,3,4,5,6Total Enrichment.
242 C1 - C4H on C2,3,4Contains C3/C4 (GAPDH site).[1] Expect Enrichment.
169 C1 - C6 (Loss of C2)H on C1,3,4,5,6Primary Target. Excludes C2. If enriched, D is at C3/C4.
HMT Method HexamineH on C2Expect NO Enrichment (D lost at GPDH).
Calculating Flux Metrics

A. Fractional Contribution of Glycerol to Cytosolic NADH (Redox Coupling)



  • Since LDH is in rapid equilibrium with cytosolic NADH, the enrichment of Lactate (specifically at C2) reflects the enrichment of the cytosolic NADD pool generated by this compound oxidation.

B. Gluconeogenic Channeling



  • If this ratio is ~1.0 , the NADD pool is well-mixed.

  • If this ratio is >1.0 , it implies channeling : The reducing equivalents generated from glycerol are preferentially used by GAPDH for gluconeogenesis rather than equilibrating with the bulk lactate pool.

Expected Results Comparison
Tracer UsedGlucose C1-C6 LabelingGlucose C2/C5 LabelingGlucose C3/C4 LabelingMechanistic Insight
[U-¹³C]Glycerol Uniformly LabeledYesYesTotal Carbon Flux
[2-¹³C]Glycerol Specific (C2, C5)High Enrichment NoCarbon Skeleton Fate
This compound Variable None (D is lost)Yes (via NADD re-entry)Cytosolic Redox State

Troubleshooting & Validation

Issue: No Deuterium found in Glucose.

  • Cause: High dilution of the cytosolic NADH pool by unlabeled substrates (e.g., high exogenous unlabeled lactate).

  • Validation: Check Lactate enrichment.[2] If Lactate is labeled but Glucose is not, gluconeogenesis flux is low. If neither is labeled, Glycerol Kinase activity may be rate-limiting.

Issue: Deuterium found at C2 of Glucose. [3]

  • Cause: This is biochemically impossible via the direct pathway. It suggests tracer impurity (e.g., presence of Glycerol-1-D or Glycerol-3-D) or extensive scrambling via the Pentose Phosphate Pathway (though unlikely to label C2 specifically from this source). Verify tracer purity.

Self-Validating Step: Always run a parallel well with [2-¹³C]Glycerol . The 13C tracer validates that the pathway is active and converting carbon to glucose. The 2-D1 tracer then provides the redox layer on top of this flux.

References

  • Landau, B. R., et al. (1996). "Use of 2H2O for estimating rates of gluconeogenesis: determination and correction of error due to transaldolase exchange." Journal of Clinical Investigation. Link

  • Alves, T. C., et al. (2015). "Integrated, Step-Wise Enzymatic-Chemical Method for Measuring the Hydrogens of the Krebs Cycle Intermediates." Nature Protocols. Link

  • Zhang, Z., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. Link

  • Previs, S. F., et al. (2004). "Quantifying hepatic glucose production: the role of limits in the measurement of isotope enrichment." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Magnusson, I., et al. (1992). "Quantification of gluconeogenesis and glycogenolysis in man by mass isotopomer distribution analysis." Journal of Clinical Investigation. Link

Sources

Unraveling Cancer's Sweet Tooth for Fat: A Guide to Tracing Glycerol Metabolism with Glycerol-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Glycerol-2-D1, a stable isotope-labeled tracer, to investigate the intricate and often upregulated glycerol metabolism in cancer cells. By elucidating the metabolic fate of glycerol, researchers can uncover novel therapeutic targets and develop more effective anti-cancer strategies. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and offer insights into data interpretation, ensuring a robust and reproducible experimental design.

The Scientific Imperative: Why Trace Glycerol in Cancer?

Cancer cells exhibit a profound metabolic reprogramming to fuel their relentless proliferation and survival.[1][2] While the "Warburg effect," a state of elevated glycolysis, is a well-established hallmark of cancer, the role of lipid metabolism is increasingly recognized as a critical dependency.[1][3][4] Lipids are not just structural components of membranes; they are also vital for energy storage and signaling.[4][5]

Glycerol serves as a central node connecting carbohydrate and lipid metabolism.[6][7][8][9] It is the backbone for the synthesis of glycerophospholipids and triacylglycerols (TAGs).[1][3][10] Cancer cells can acquire glycerol from the tumor microenvironment or synthesize it de novo from glycolytic intermediates.[11][12] This metabolic plasticity allows them to thrive even in nutrient-poor conditions.[4]

Several key enzymes involved in glycerol metabolism are dysregulated in various cancers, highlighting their potential as therapeutic targets:

  • Glycerol Kinase (GK): This enzyme phosphorylates glycerol to glycerol-3-phosphate (G3P), the first committed step in its utilization.[8][12][13] Altered GK expression has been observed in cancers like prostate cancer.[14][15]

  • Glycerol-3-Phosphate Dehydrogenase (GPD): GPD exists in two isoforms, the cytosolic GPD1 and the mitochondrial GPD2, which together form the glycerol-3-phosphate shuttle.[6][7] This shuttle is crucial for regenerating NAD+ for glycolysis and for mitochondrial bioenergetics.[6][7][10] Dysregulation of GPD1 and GPD2 has been implicated in breast and prostate cancers, respectively.[10][16]

By tracing the metabolic fate of this compound, we can quantitatively map the flux through these pathways, providing a dynamic snapshot of cancer cell metabolism. This stable isotope tracing approach offers a powerful tool to understand how cancer cells utilize glycerol and to assess the efficacy of drugs targeting these metabolic pathways.[17]

The Tracer of Choice: this compound

Stable isotope tracers, such as those labeled with deuterium (²H or D), are non-radioactive and behave almost identically to their unlabeled counterparts in biochemical reactions.[18] This makes them safe and effective for metabolic studies.[18] this compound is an ideal tracer for several reasons:

  • Strategic Labeling: The deuterium atom is on the second carbon of the glycerol backbone. This position is retained through the initial phosphorylation by GK and its incorporation into the glycerol backbone of lipids.

  • Clear Mass Shift: The incorporation of deuterium results in a predictable mass shift in downstream metabolites, which can be readily detected by mass spectrometry.

  • Minimal Isotope Effect: The kinetic isotope effect of deuterium at this position is generally minimal, meaning it is less likely to significantly alter the rate of enzymatic reactions compared to labeling at other positions.

Visualizing the Path: Glycerol's Metabolic Journey

The following diagram illustrates the primary metabolic pathways that this compound will traverse within a cancer cell.

GlycerolMetabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glycerol-2-D1_ext This compound Glycerol-2-D1_int This compound Glycerol-2-D1_ext->Glycerol-2-D1_int Transport G3P-D1 Glycerol-3-Phosphate-D1 Glycerol-2-D1_int->G3P-D1 Glycerol Kinase (GK) DHAP Dihydroxyacetone Phosphate (DHAP) G3P-D1->DHAP GPD1 (NAD+ -> NADH) Lipid_Backbone Glycerolipid Backbone-D1 G3P-D1->Lipid_Backbone G3P_mito Glycerol-3-Phosphate G3P-D1->G3P_mito Transport Glycolysis Glycolysis DHAP->Glycolysis TAG_PL Triacylglycerols & Phospholipids-D1 Lipid_Backbone->TAG_PL Acyltransferases DHAP_mito DHAP DHAP_mito->DHAP G3P_mito->DHAP_mito GPD2 (FAD -> FADH2) ETC Electron Transport Chain G3P_mito->ETC

Caption: Metabolic fate of this compound in a cancer cell.

Experimental Workflow: From Cell Culture to Data Analysis

A successful stable isotope tracing experiment requires meticulous attention to detail at every stage. The following workflow provides a comprehensive overview of the process.

ExperimentalWorkflow A 1. Cell Culture & Seeding - Select appropriate cancer cell line - Seed cells for optimal confluency B 2. Isotope Labeling - Prepare labeling medium with this compound - Replace standard medium with labeling medium - Incubate for a defined time course A->B C 3. Quenching & Metabolite Extraction - Rapidly halt metabolism (e.g., liquid nitrogen) - Extract metabolites using cold solvent B->C D 4. Sample Preparation - Separate polar and non-polar metabolites - Dry and reconstitute samples C->D E 5. LC-MS/MS Analysis - Inject samples into LC-MS/MS system - Acquire data in full scan or targeted SIM mode D->E F 6. Data Analysis & Interpretation - Identify labeled metabolites by mass shift - Calculate isotopic enrichment - Perform pathway analysis E->F

Caption: Step-by-step experimental workflow for this compound tracing.

Detailed Protocols

PART 1: Cell Culture and Isotope Labeling

1.1. Materials:

  • Cancer cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glycerol-free medium (custom formulation or commercially available)

  • This compound (isotopic purity >98%)

  • Sterile tissue culture plates/flasks

1.2. Protocol:

  • Cell Seeding: Seed cancer cells in appropriate culture vessels. The seeding density should be optimized to ensure cells are in the exponential growth phase and reach approximately 80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare the glycerol-free base medium supplemented with dialyzed FBS (to minimize unlabeled glycerol) and other necessary components.

    • Dissolve this compound in the glycerol-free medium to a final concentration that mimics physiological levels or a concentration determined from optimization experiments (typically in the range of 50-200 µM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined time course. The duration of labeling depends on the pathways of interest; for rapid lipid synthesis, a time course of 1, 4, 8, and 24 hours is a good starting point.[19]

PART 2: Metabolite Quenching and Extraction

2.1. Rationale: Rapidly halting enzymatic activity is critical to capture an accurate snapshot of the metabolome at a specific time point.[20][21][22] Cold methanol is a commonly used quenching solution as it effectively stops metabolism and aids in metabolite extraction.[20]

2.2. Materials:

  • Liquid nitrogen

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

2.3. Protocol:

  • Quenching:

    • At the end of the labeling period, quickly aspirate the labeling medium.

    • Immediately place the culture vessel on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.[21][22][23]

  • Metabolite Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).

    • Use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully collect the supernatant containing the metabolites.

PART 3: LC-MS/MS Analysis

3.1. Rationale: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for separating and detecting metabolites with high sensitivity and specificity.[24] The use of deuterated standards allows for accurate quantification.[25][26]

3.2. Materials:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column for polar metabolites

  • C18 reverse-phase column for non-polar metabolites (lipids)

  • Appropriate mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium acetate)

3.3. Protocol:

  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the LC method.

  • LC-MS/MS Method:

    • Develop an LC method to separate the metabolites of interest. HILIC is often preferred for separating small, polar molecules like glycerol-3-phosphate, while C18 is used for lipids.

    • Set up the mass spectrometer to acquire data in either full scan mode (to identify all labeled species) or a targeted selected ion monitoring (SIM) mode for specific metabolites.

    • The expected mass shift for metabolites incorporating one this compound molecule will be +1 Da.

Expected Mass Isotopologues for Key Metabolites:

MetaboliteUnlabeled Mass (M+0)Labeled Mass (M+1)Pathway
Glycerol-3-Phosphate172.01173.02Glycerol Metabolism
Phosphatidic Acid (PA)Varies by fatty acid composition+1 DaGlycerolipid Synthesis
Diacylglycerol (DAG)Varies by fatty acid composition+1 DaGlycerolipid Synthesis
Triacylglycerol (TAG)Varies by fatty acid composition+1 DaLipid Storage
Phosphatidylcholine (PC)Varies by fatty acid composition+1 DaMembrane Synthesis
Phosphatidylethanolamine (PE)Varies by fatty acid composition+1 DaMembrane Synthesis
PART 4: Data Analysis and Interpretation

4.1. Rationale: The goal of data analysis is to determine the extent of deuterium incorporation into downstream metabolites, which reflects the activity of the metabolic pathways.

4.2. Key Metrics:

  • Isotopic Enrichment (%): This is the percentage of a metabolite pool that is labeled with the isotope. It is calculated as: % Enrichment = [Abundance of Labeled Metabolite / (Abundance of Labeled Metabolite + Abundance of Unlabeled Metabolite)] * 100

  • Fractional Contribution: This metric can be used to estimate the relative contribution of glycerol to the synthesis of a particular downstream metabolite.

4.3. Data Interpretation:

  • Increased enrichment in G3P and downstream lipids in cancer cells compared to control cells would indicate an upregulation of glycerol uptake and utilization for lipid synthesis.

  • Differential labeling patterns between different cancer cell lines or under different treatment conditions can reveal unique metabolic phenotypes and vulnerabilities. For example, a high flux into TAGs might suggest a reliance on lipid storage for energy.

  • Combining this compound tracing with other tracers, such as ¹³C-glucose, can provide a more comprehensive picture of how carbohydrate and lipid metabolism are integrated in cancer cells.[27][28]

Concluding Remarks: A Powerful Tool for Discovery

Tracing glycerol metabolism with this compound is a robust and insightful technique for probing the metabolic landscape of cancer cells. By providing a quantitative measure of glycerol flux into key biosynthetic pathways, this approach can help to:

  • Identify and validate novel drug targets within glycerol and lipid metabolism.

  • Elucidate mechanisms of drug resistance related to metabolic reprogramming.

  • Develop biomarkers for patient stratification based on metabolic phenotypes.

The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers embarking on these important studies. With careful experimental design and execution, the use of this compound will undoubtedly contribute to a deeper understanding of cancer metabolism and pave the way for new therapeutic interventions.

References

  • Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics. (2014). MDPI.
  • A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum. (2002). PubMed.
  • Overview of Stable Isotope Metabolomics.
  • Identification of glycerol-3-phosphate dehydrogenase 1 as a tumour suppressor in human breast cancer. (2017). Oncotarget.
  • Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
  • Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases. (2024). Experimental & Molecular Medicine.
  • A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Prepar
  • Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases. (2024). PubMed.
  • Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. (2026). Endocrine Reviews.
  • Metabolic turnover and sampling the metabolome. FutureLearn.
  • Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2025). JACS Au.
  • Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv.
  • A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers. PubMed.
  • In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. (2024). PubMed.
  • Glycerol and glycerol-3-phosphate: multifaceted metabolites in metabolism, cancer and other diseases. (2025). Endocrine Reviews.
  • Adipocytes reprogram cancer cell metabolism by diverting glucose towards glycerol-3-phosph
  • Lipid transactions in cancer—the fat addiction and glycerol-3-phosphate acyltransferase action. (2017). Panta.
  • Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. PMC.
  • Metabolomics and isotope tracing. PMC.
  • (PDF) A Liquid Chromatography–Mass Spectrometry Method to Measure Stable Isotopic Tracer Enrichments of Glycerol and Glucose in Human Serum. (2025).
  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989). Metabolites.
  • Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. (2026).
  • Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism, Cancer, and Other Diseases. (2026). PubMed.
  • Deuterated Standards for LC-MS Analysis. (2025).
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.
  • Exploring a Novel Role of Glycerol Kinase 1 in Prostate Cancer PC-3 Cells. (2024).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • Collection & Prep.
  • Sample Prepar
  • Exploring a Novel Role of Glycerol Kinase 1 in Prost
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). PubMed.
  • Exploring a Novel Role of Glycerol Kinase 1 in Prost
  • A Liquid Chromatography–Mass Spectrometry Method to Measure Stable Isotopic Tracer Enrichments of Glycerol and Glucose in Human Serum. Scilit.
  • Hooked on fat: the role of lipid synthesis in cancer metabolism and tumour development. (2013). Disease Models & Mechanisms.
  • Glycolysis in Cancer Therapy and Tumor Metabolism.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI.
  • A step-by-step guide to performing cancer metabolism research using custom-made media. (2025). Life Science Alliance.
  • Kinetic isotope tracing of glycerol and de novo proteogenic amino acids in Human Lung Carcinoma cells using [U- 13 C 6 ]glucose. (2026).
  • 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. (2024). bioRxiv.
  • Kinetic isotope tracing of glycerol and de novo proteogenic amino acids in Human Lung Carcinoma cells using [13C6]glucose. (2020). bioRxiv.
  • Glycerophospholipid synthesis as a novel drug target against cancer. (2011). PubMed.
  • Lipid Metabolism and Cancer. MDPI.
  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str
  • Researchers identify pathway that regulates lipid synthesis and contributes to tumour survival. (2022). Drug Target Review.

Sources

Application Note: Precision Probing of Redox & Lipid Flux using Glycerol-2-D1 in Microbial Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the landscape of metabolic flux analysis (MFA), Glycerol-2-D1 represents a specialized "mechanistic probe" distinct from standard ¹³C-labeled tracers. While ¹³C-glycerol tracks the carbon skeleton distribution, this compound is uniquely engineered to trace hydrogen transfer and redox balancing .

Its strategic value in microbial engineering (specifically E. coli, S. cerevisiae, and oleaginous yeasts) lies in its specific labeling position at Carbon-2. This position is the "enzymatic checkpoint" between anabolic lipid synthesis and catabolic energy generation. By using this compound, researchers can:

  • Quantify Lipid Anabolism: Distinguish direct glycerol incorporation into lipid backbones from recycled carbon.

  • Trace Redox Equivalents: Track the fate of the hydride ion (H⁻) transferred to Quinones or NAD(P)H during catabolism.

  • Identify Rate-Limiting Steps: Exploit the Kinetic Isotope Effect (KIE) to validate flux control coefficients at the Glycerol-3-Phosphate Dehydrogenase (GlpD) step.

Mechanistic Principles: The "Deuterium Checkpoint"

To design effective experiments, one must understand the fate of the Deuterium (D) atom at the C2 position. Unlike ¹³C, which remains with the carbon chain, the C2-Deuterium is conditionally retained or lost depending on the metabolic route.

The Bifurcation Logic

Upon entry into the cell, this compound is phosphorylated by Glycerol Kinase (GlpK) to form Glycerol-3-Phosphate (G3P-2-D1) . At this node, the pathway bifurcates:

  • The Anabolic Route (Lipid Synthesis): G3P is acylated by acyl-transferases (PlsB/PlsC) to form phospholipids (PA, PE, PG).

    • Outcome: The C2-Deuterium is RETAINED in the lipid headgroup backbone.

    • Signal: Mass shift (+1 Da) in lipid analysis.

  • The Catabolic Route (Glycolysis/Energy): G3P is oxidized to Dihydroxyacetone Phosphate (DHAP) by G3P-Dehydrogenase (GlpD or GlpABC).

    • Outcome: The oxidation of the C2-hydroxyl to a ketone REMOVES the C2-Deuterium.

    • Fate of D: The Deuterium is transferred to the cofactor (FAD → FADH₂ → Quinone Pool). It is LOST from the carbon metabolite pool (DHAP is unlabeled).

Visualization of the Deuterium Checkpoint

Glycerol_Fate cluster_legend Legend Glycerol This compound (Extracellular) G3P Glycerol-3-Phosphate (G3P-2-D1) Glycerol->G3P GlpK (Kinase) Lipids Phospholipids (D-Retained) G3P->Lipids PlsB/PlsC (Anabolism) DHAP DHAP (Unlabeled / D-Lost) G3P->DHAP GlpD (Catabolism) Q_Pool Quinone Pool (Reduced with D) G3P->Q_Pool H-Transfer (Oxidation) key Blue = D-Labeled Green = Anabolic Sink Red = Catabolic Sink (Label Loss)

Figure 1: The metabolic bifurcation of this compound. Retention of the isotope indicates anabolic flux into lipids, while loss of the isotope marks catabolic oxidation via GlpD.

Application Note: Elucidating Redox Metabolism

In aerobic E. coli cultures, the oxidation of G3P via GlpD donates electrons directly to the ubiquinone pool (Respiratory Chain), bypassing NADH generation. However, in fermentative organisms (e.g., Klebsiella) or anaerobic conditions, the GldA (Glycerol Dehydrogenase) pathway may be active.

The Protocol Advantage: Using this compound allows you to distinguish between:

  • G3P Pathway (GlpK -> GlpD): D is transferred to Membrane Quinones.

  • DHA Pathway (GldA): D is transferred to NAD⁺ to form NADD (Deuterated NADH).

By analyzing the isotopic enrichment of downstream NADH-dependent metabolites (like Lactate or Ethanol), researchers can trace if the reducing power originated specifically from glycerol dissimilation.

Comparative Flux Table
Pathway StepEnzymeCofactor TargetFate of C2-DeuteriumDetection Method
Glycerol → G3P GlpKATP (Consumption)Retained on CarbonLC-MS (G3P M+1)
G3P → DHAP GlpDFAD / QuinoneTransferred to Q-Pool Respiration Rate / O₂ consumption
Glycerol → DHA GldANAD⁺Transferred to NADH LC-MS (Lactate M+1 via LDH)
G3P → Lipids PlsBN/ARetained on LipidLC-MS (Phospholipid M+1)

Detailed Protocol: Differential Flux Analysis

Objective: To quantify the split ratio between glycerol assimilation into biomass (Lipids) vs. energy catabolism (Glycolysis) in E. coli BL21(DE3).

A. Materials
  • Tracer: this compound (98%+ D-enrichment).

  • Medium: M9 Minimal Medium (carbon-limited).

  • Quenching Agent: 60% Methanol / 40% Water (pre-chilled to -40°C).

  • Internal Standard: Phosphatidylcholine-d31 (for lipid quantification).

B. Experimental Workflow
  • Pre-Culture Adaptation:

    • Inoculate strain in M9 + 1% Unlabeled Glycerol. Grow to mid-log phase (OD₆₀₀ ~ 0.5).

    • Why: Adapts the Glp regulon (GlpK/GlpD expression) to glycerol metabolism.

  • Labeling Pulse (Step-Change):

    • Harvest cells by centrifugation (3000 x g, 5 min). Wash twice with PBS to remove unlabeled glycerol.

    • Resuspend in fresh M9 containing 10 mM this compound .

    • Incubate for 1.5 cell doublings (approx. 90 mins).

    • Note: 1.5 doublings ensure isotopic steady state for central metabolites but allows observation of de novo lipid synthesis.

  • Metabolic Quenching (Critical Step):

    • Rapidly withdraw 1 mL of culture.

    • Inject directly into 4 mL of -40°C Methanol/Water quenching solution.

    • Scientific Integrity: Immediate quenching prevents enzymatic H/D exchange or further metabolism.

  • Dual Extraction:

    • Phase 1 (Polar Metabolites): Centrifuge quenched sample. Save supernatant. Lyophilize and derivatize (MOX-TMS) for GC-MS. Target: G3P, DHAP.[1][2][3]

    • Phase 2 (Lipids): Extract pellet using Bligh-Dyer method (Chloroform:Methanol). Target: Phosphatidylethanolamine (PE).

C. Data Analysis & Interpretation

1. Lipid Analysis (The Anabolic Signal): Analyze the mass spectrum of Phosphatidylethanolamine.

  • Result: You will observe a mass shift of +1 Da in the glycerol backbone fragment.

  • Calculation:

    
    
    
    • Interpretation: This fraction represents the exact proportion of lipids synthesized directly from the exogenous glycerol tracer during the pulse phase.

2. DHAP Analysis (The Catabolic Control): Analyze the DHAP or Pyruvate fragment.

  • Result: These should be predominantly M+0 (Unlabeled).

  • Validation: If you see significant M+1 in Pyruvate, it implies:

    • Carbon recycling via gluconeogenesis (unlikely on glycerol).

    • Or, use of a pathway preserving the C2-H (rare in E. coli).

    • Standard Result: Loss of label confirms flux through GlpD.

Kinetic Isotope Effect (KIE) Validation

A unique application of this compound is verifying if G3P-Dehydrogenase is the rate-limiting step.

  • Principle: The C-D bond is stronger than the C-H bond. Breaking it requires more activation energy.

  • Experiment: Compare growth rates (µ) on Glycerol-Unlabeled vs. This compound.

  • Calculation:

    
    
    
  • Interpretation:

    • If KIE ≈ 1: GlpD is not rate-limiting (flux is controlled elsewhere, likely uptake).

    • If KIE > 1.5: GlpD is the bottleneck. This validates targets for overexpression in metabolic engineering.

References

  • Metabolic Flux Analysis Principles

    • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
  • Deuterium Tracing in Redox Metabolism

    • Zhang, Z., et al. (2017). Chemical Basis for Deuterium Labeling of Fat and NADPH.[4][5] Journal of the American Chemical Society.[4] (Demonstrates the logic of H-transfer vs. retention).

  • Glycerol Metabolism in E.

    • Gonzalez, R., et al. (2008).[6] Metabolic engineering of Escherichia coli for the production of 1,2-propanediol. Metabolic Engineering. (Details the GldA vs GlpD pathways).

  • Protocol Grounding (MFA)

    • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. (Basis for the quenching/extraction workflow adapted here).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Glycerol-2-D1 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycerol-2-D1 quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this compound in various experimental settings. As a stable isotope-labeled internal standard and tracer, this compound is a powerful tool in metabolic research; however, its unique labeling position presents specific analytical challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your results.

Troubleshooting Guide: Navigating Common Hurdles in this compound Analysis

This section addresses specific issues that can arise during the quantification of this compound, providing explanations for the underlying causes and step-by-step protocols for resolution.

I. Mass Spectrometry (MS) Based Quantification

Question 1: I am observing a lower-than-expected mass signal for my this compound standard or an unexpected M+0 peak. What could be the cause?

Answer:

This issue often points to the loss of the deuterium label from the C2 position, a phenomenon known as H/D (Hydrogen/Deuterium) exchange. The C-D bond at the second carbon of glycerol is generally stable, but it can be susceptible to exchange under certain conditions.

Underlying Causes:

  • pH-Dependent Exchange: The hydrogen at the C2 position of glycerol is not typically considered acidic. However, under strongly acidic or basic conditions, particularly at elevated temperatures during sample preparation, enolization can be catalyzed, which may facilitate H/D exchange with protons from the solvent (e.g., water)[1][2].

  • Derivatization Conditions: Certain derivatization reagents or harsh reaction conditions can promote H/D exchange. For instance, some silylation reactions, if not properly controlled, might create a local chemical environment conducive to label loss.

  • In-source Fragmentation/Exchange: Within the mass spectrometer's ion source, energetic conditions can sometimes lead to fragmentation or exchange with residual water molecules, although this is less common for C-D bonds compared to O-H or N-H bonds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low M+1 signal in MS.

Step-by-Step Resolution:

  • Evaluate Sample Preparation pH:

    • Carefully review your sample preparation protocol. If it involves strongly acidic or basic steps, consider neutralizing the sample as early as possible.

    • When possible, use buffers to maintain a neutral pH throughout the extraction and preparation process.

  • Optimize Derivatization Protocol:

    • If using silylation (e.g., with BSTFA), ensure the reaction is carried out under anhydrous conditions, as water can interfere with the reaction and potentially contribute to exchange.

    • Reduce the reaction temperature and time to the minimum required for complete derivatization.

    • Ensure a sufficient excess of the derivatizing agent is used to drive the reaction to completion quickly and react with any residual active hydrogens.

  • Consider an Alternative Derivatization Strategy:

    • For GC-MS analysis, consider using a heptafluorobutyryl (HFB) derivative. This derivatization is performed under milder conditions and results in a derivative that produces an intense molecular ion with all deuterium labels intact, minimizing fragmentation-related issues[3].

Self-Validating System Check:

Prepare a set of this compound standards and subject them to different steps of your sample preparation protocol (e.g., before and after pH adjustment, before and after derivatization). Analyze each to pinpoint the step where the label loss is occurring.

Question 2: My chromatography shows a broad or tailing peak for the derivatized this compound. How can I improve the peak shape?

Answer:

Poor peak shape for derivatized glycerol is often indicative of incomplete derivatization or issues with the chromatographic system.

Underlying Causes:

  • Incomplete Derivatization: Glycerol has three hydroxyl groups that need to be derivatized for good chromatographic performance, especially in GC. If the reaction is incomplete, you will have a mixture of partially and fully derivatized molecules, leading to poor peak shape.

  • Active Sites in the GC Inlet or Column: Free hydroxyl groups on underivatized or partially derivatized glycerol can interact with active sites (e.g., silanol groups) in the GC inlet liner or on the column, causing peak tailing.

  • Moisture in the Sample: Water can consume the derivatization reagent and lead to an incomplete reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your samples thoroughly before adding the derivatization reagent. Use a high-purity solvent and store your derivatization reagents under an inert atmosphere to prevent moisture contamination.

  • Optimize Derivatization Reaction:

    • Increase the amount of derivatization reagent to ensure a sufficient molar excess.

    • Slightly increase the reaction time or temperature, but monitor for potential H/D exchange as described in the previous question.

  • Maintain Your GC System:

    • Use a deactivated inlet liner.

    • Regularly condition your GC column according to the manufacturer's instructions.

    • If the problem persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues.

Question 3: I am analyzing this compound in a complex biological matrix (e.g., urine) and suspect interference. How can I confirm and mitigate this?

Answer:

Co-eluting endogenous compounds can interfere with the quantification of this compound, either by having a similar mass-to-charge ratio (isobaric interference) or by affecting the ionization efficiency (matrix effects).

Underlying Causes:

  • Isobaric Interference: Another molecule in the sample may have the same nominal mass as your derivatized this compound. A common example in urine analysis is creatinine, which can interfere with underivatized glycerol analysis[2][4].

  • Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of your analyte in the mass spectrometer source, leading to inaccurate quantification.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionBest For
High-Resolution Mass Spectrometry (HRMS) HRMS can distinguish between your analyte and interfering compounds with the same nominal mass but different elemental compositions.Overcoming isobaric interference.
Tandem Mass Spectrometry (MS/MS) By selecting a specific precursor ion (your analyte) and monitoring a unique fragment ion, you can significantly increase selectivity and reduce the impact of co-eluting compounds.Reducing both isobaric interference and matrix effects.
Chromatographic Optimization Modify your LC or GC method (e.g., change the gradient, temperature program, or column chemistry) to chromatographically separate the interference from your analyte.When the interference is known and separable.
Sample Cleanup Implement additional sample preparation steps, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.Samples with high levels of known interferences.

Self-Validating System Check:

Spike a known amount of your this compound standard into both a clean solvent and your sample matrix. A significant difference in the measured concentration between the two indicates the presence of matrix effects.

II. Nuclear Magnetic Resonance (NMR) Based Quantification

Question 4: I am having trouble getting a clean ¹H NMR spectrum for this compound quantification due to overlapping peaks.

Answer:

Proton (¹H) NMR of glycerol can be complex due to the similar chemical environments of the protons, leading to overlapping signals. The deuterium at the C2 position simplifies the spectrum slightly but challenges can remain.

Underlying Causes:

  • Signal Overlap: The protons on C1 and C3 can have very similar chemical shifts, and these can also overlap with signals from other components in your sample matrix[5][6].

  • Solvent Signals: The residual proton signal from deuterated solvents (e.g., HOD in D₂O) can be large and may obscure nearby analyte signals[7].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for overlapping NMR peaks.

Step-by-Step Resolution:

  • Utilize Solvent Suppression: Employ a solvent suppression pulse sequence (e.g., presaturation) to reduce the intensity of the residual solvent peak[8].

  • Switch to ¹³C NMR: Carbon (¹³C) NMR offers a much wider spectral width, which significantly reduces the likelihood of peak overlap. The carbon signals for glycerol are typically well-resolved from each other and from many common excipients[8]. The deuterium on C2 will cause the C2 signal to be a triplet (due to C-D coupling) and will be at a slightly different chemical shift compared to unlabeled glycerol.

  • Optimize Sample Preparation: If analyzing in a complex matrix, consider a simple extraction or cleanup step to remove interfering components.

Self-Validating System Check:

Run a spectrum of unlabeled glycerol under the same conditions as your this compound sample. This will help you to unambiguously identify the glycerol peaks and assess the degree of overlap with other signals.

Frequently Asked Questions (FAQs)

Q1: Is the deuterium label on this compound stable?

The C-D bond at the C2 position is generally stable under standard physiological and analytical conditions (neutral pH, moderate temperatures). However, as detailed in the troubleshooting section, exposure to harsh chemical conditions (strong acids or bases, high temperatures) can potentially lead to H/D exchange[1][2]. It is crucial to be mindful of your sample preparation conditions.

Q2: What is the best derivatization method for GC-MS analysis of this compound?

For robust quantification and to minimize the risk of label loss during fragmentation, derivatization to form the heptafluorobutyryl (HFB) ester is an excellent choice. This derivative is stable and tends to produce a strong molecular ion in negative chemical ionization mode, retaining all the deuterium labels[3]. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also very common and effective, but care must be taken to ensure complete reaction and anhydrous conditions to prevent incomplete derivatization and potential side reactions[9].

Q3: Can I use this compound as an internal standard for quantifying endogenous glycerol?

Yes, this compound is an ideal internal standard for this purpose. It co-elutes with endogenous glycerol and experiences similar matrix effects, but is mass-shifted, allowing for accurate quantification by isotope dilution mass spectrometry.

Q4: When using this compound as a tracer in metabolic flux analysis, what should I be aware of?

When using any deuterated tracer, it is important to consider potential kinetic isotope effects, where the heavier deuterium atom can slightly slow down enzymatic reactions compared to protium. While often minor for C-D bonds, this should be acknowledged. Additionally, ensure that your analytical method can distinguish the M+1 isotopologue of your downstream metabolites from their natural M+1 abundance due to ¹³C.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

In D₂O, the ¹H NMR spectrum of unlabeled glycerol shows signals for the C1/C3 protons around 3.55-3.65 ppm and the C2 proton around 3.78 ppm. For this compound, the C2 proton signal will be absent. The ¹³C NMR spectrum of unlabeled glycerol in D₂O shows signals at approximately 63 ppm (C1/C3) and 73 ppm (C2)[8]. For this compound, the C2 carbon signal will be split into a triplet due to coupling with the deuterium atom and will be shifted slightly upfield.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis using BSTFA
  • Sample Preparation: Aliquot your sample containing this compound into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all water.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Protocol 2: Sample Preparation for LC-MS/MS "Dilute-and-Shoot" Analysis of this compound in Urine
  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Dilution: In a microcentrifuge tube, add 10 µL of urine to 990 µL of an appropriate solvent (e.g., acetonitrile or methanol) containing the internal standard (if this compound is the analyte, a different labeled glycerol such as D5-glycerol would be used as the internal standard).

  • Mixing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitated proteins or particulates.

  • Transfer and Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. This method is rapid but may be more susceptible to matrix effects[10].

References

  • Beitner, H. (2015). High-throughput screening method for glycerol in urine using a “dilute-and-shoot” liquid chromatography-tandem mass spectrometry approach. Drug Testing and Analysis, 7(11), 1033-1038.
  • Schwenk, W. F., Haymond, M. W., & Jensen, M. D. (1991). A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers. Journal of lipid research, 32(1), 113–118.
  • ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Gao, X., et al. (2013). An improved GC-MS method in determining glycerol in different types of biological samples.
  • Rand, K. D., et al. (2012).
  • Iwasaki, Y., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2826.
  • ResearchGate. (2013, April 30). An improved GC–MS method in determining glycerol in different types of biological samples. Retrieved from [Link]

  • Kim, J., et al. (2014). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry in Human Urine for Antidoping Testing. Bulletin of the Korean Chemical Society, 35(5), 1451-1455.
  • Merck Millipore. (n.d.). Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000856 Glycerol. Retrieved from [Link]

  • Chromatography Forum. (2012, January 18). Derivatization of glycerin. Retrieved from [Link]

  • Podgórski, R., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969.
  • Perreault, M., et al. (2020). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Metabolites, 10(9), 358.
  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Patterns of Glycerolipids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 2). ¹H-NMR Equivalent Protons and Coupling of Glycerol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • CD BioGlyco. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications. Retrieved from [Link]

  • Creek, D. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Metabolomics, 10(1), 161–177.
  • Matthews, D. E., et al. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Acta diabetologica, 28(2), 179–184.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Wu, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189.
  • Gregory, R. B. (1988). The influence of glycerol on hydrogen isotope exchange in lysozyme. Biopolymers, 27(11), 1699–1709.
  • ResearchGate. (n.d.). A Liquid Chromatography–Mass Spectrometry Method to Measure Stable Isotopic Tracer Enrichments of Glycerol and Glucose in Human Serum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective transformation of glycerol to dihydroxyacetone without using oxidants by a PtSb/C-catalyzed electrooxidation process. Retrieved from [Link]

  • Ackermans, M. T., et al. (1998). Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry. Analytical biochemistry, 258(1), 80–86.
  • Digital CSIC. (n.d.). Glycerol based solvents: synthesis, properties and applications. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Comprehensive analysis of metabolic pathways through the combined use of multiple isotopic tracers. Retrieved from [Link]

  • Sciforum. (2017, November 20). Tracing Compartment-Specific Redox Pathways Using Stable Isotopes and Mass Spectrometry. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Enhanced photoelectrochemical oxidation of glycerol to dihydroxyacetone coupled with hydrogen generation via accelerative middle hydroxyl dehydrogenation over a Bi0/Bi3+ interface of a cascade heterostructure. Retrieved from [Link]

  • Bains, J., & Patel, S. S. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. Life, 11(1), 43.
  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • MDPI. (2024, October 18). Glycerol Carbonate as an Emulsifier for Light Crude Oil: Synthesis, Characterization, and Stability Analysis. Retrieved from [Link]

Sources

Technical Guide: Minimizing Isotopic Exchange in Glycerol-2-D1 Studies

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the stability and integrity of Glycerol-2-D1 (1,3-dihydroxypropan-2-yl-2-d alcohol). Unlike fully deuterated glycerol (


), this compound is a precision tool often used to probe specific hydride transfer mechanisms or to simplify NMR spectra by silencing the central carbon proton.

The Critical Distinction:

  • O-D Exchange (Hydroxyls): Rapid and spontaneous in aqueous media. Controlled only by solvent composition (

    
     vs. 
    
    
    
    ).
  • C-D Exchange (Carbon-2): The focus of this guide. This bond is chemically stable under neutral conditions but is metabolically labile due to specific enzymatic hydride transfers.

The Biological "Leak": Metabolic Instability

In metabolic flux analysis and live-cell DNP (Dynamic Nuclear Polarization) studies, the primary cause of deuterium loss at the C2 position is enzymatic abstraction .

The Mechanism of Loss

The C2-deuterium is not lost during phosphorylation (by Glycerol Kinase) but is stripped immediately downstream by Glycerol-3-Phosphate Dehydrogenase (GPDH) . GPDH catalyzes the oxidation of Glycerol-3-Phosphate (G3P) to Dihydroxyacetone Phosphate (DHAP).[1][2]

  • The Event: GPDH facilitates a direct hydride (or deuteride) transfer from C2 of G3P to the cofactor

    
    .
    
  • The Result: The deuterium label moves from the glycerol backbone to form

    
     (Deuterated NADH), effectively "washing" the label out of the lipid/glycolytic pool and into the redox pool.
    
Visualizing the Pathway (Graphviz)

G Glycerol This compound (Substrate) G3P Glycerol-3-Phosphate (C2-D Intact) Glycerol->G3P Glycerol Kinase (ATP -> ADP) DHAP DHAP (Deuterium LOST) G3P->DHAP G3P Dehydrogenase (Oxidation) NADD NADD (Label Trapped in Cofactor) G3P->NADD Deuteride Transfer (C2-D -> NAD+) NAD NAD+ NAD->G3P

Caption: The Metabolic Trap. The deuterium at C2 is stable during phosphorylation but is obligately removed during the dehydrogenase step, transferring the isotope to the NADH pool.

Troubleshooting & Optimization Protocols
Scenario A: Metabolic Flux Analysis (In Vivo / Cell Culture)

Objective: Prevent metabolic loss of the C2 label before detection.

IssueRoot CauseCorrective Action
Rapid Signal Loss Cytosolic GPDH activity is faster than the observation window.Cryogenic Quenching: Stop metabolism instantly using liquid

or cold methanol (-40°C) immediately upon sampling.
Label Scrambling Reversibility of GPDH allows

to label non-deuterated G3P.
Inhibitor Cocktail: Add Novobiocin (inhibits GPDH) to the lysis buffer to freeze the equilibrium [1].
Low Enrichment Dilution by endogenous glycerol production.Substrate Loading: Use a bolus concentration >5mM to outcompete endogenous glycerol, leveraging the Kinetic Isotope Effect (KIE) where C-D cleavage is slower than C-H cleavage (

) [2].
Scenario B: DNP-NMR & Structural Biology (In Vitro)

Objective: Maintain glassing properties and isotopic purity.

IssueRoot CauseCorrective Action
Proton Background Exchange of Hydroxyl (O-D) with atmospheric

.
The "Dry Box" Rule: Prepare all DNP "juice" (e.g., 60:30:10 Glycerol:D2O:H2O) in a glove box or dry nitrogen atmosphere. Use

-glycerol if O-D exchange is critical, but for this compound, ensure solvent is 99.9%

.
Inconsistent Enhancement Polymorphism in the frozen glass matrix.Annealing Protocol: Flash freeze, then anneal at

(approx 180K for glycerol/water) for 10 mins before final cooling. This ensures a homogeneous glass and consistent radical distribution [3].
Chemical Degradation Metal-catalyzed oxidation or extreme pH.Chelation: Add 1 mM EDTA to buffers. Glycerol can oxidize to glyceraldehyde under metal catalysis, which promotes alpha-proton exchange (keto-enol tautomerism).
Diagnostic Workflows

Use this decision tree to diagnose the source of deuterium loss in your specific application.

DecisionTree Start Problem: Loss of Deuterium Signal (this compound) Q1 Is the sample biological (Cells/Tissue)? Start->Q1 Bio Biological Cause Q1->Bio Yes Chem Chemical/Physical Cause Q1->Chem No BioCheck Check G3P-Dehydrogenase Activity Bio->BioCheck ChemCheck1 Is loss at C2 or Hydroxyl (OD)? Chem->ChemCheck1 Add GPDH Inhibitors\n(Novobiocin/Rotenone) Add GPDH Inhibitors (Novobiocin/Rotenone) BioCheck->Add GPDH Inhibitors\n(Novobiocin/Rotenone) Confirmed Check Glycolytic Flux Rate Check Glycolytic Flux Rate BioCheck->Check Glycolytic Flux Rate High Turnover Normal Exchange\n(Use D2O solvent) Normal Exchange (Use D2O solvent) ChemCheck1->Normal Exchange\n(Use D2O solvent) Hydroxyl Loss Check pH & Temp Check pH & Temp ChemCheck1->Check pH & Temp C2 Loss pHCheck Is pH > 10 or < 3? Check pH & Temp->pHCheck Adjust to pH 7.0\n(Prevent Enolization) Adjust to pH 7.0 (Prevent Enolization) pHCheck->Adjust to pH 7.0\n(Prevent Enolization) Yes

Caption: Troubleshooting Logic Flow. Distinguishes between enzymatic abstraction (biological) and chemical exchange (pH/solvent driven).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound solutions? A: Yes, but with caution. The C-D bond is thermally stable at 121°C. However, at high temperatures, glycerol can oxidize to trace aldehydes if oxygen is present. Recommendation: Filter sterilize (0.22


) instead of autoclaving to prevent formation of oxidation products that facilitate exchange.

Q: Why do I see a proton signal at the C2 position in my NMR spectrum after 24 hours? A: If your sample contains any cellular lysate or bacterial contamination, enzymes are active. Even trace amounts of GPDH will cycle the pool. If the sample is purely chemical, check the pH. At pH > 10, base-catalyzed enolization of oxidation byproducts (glyceraldehyde) can lead to scrambling, though this is rare for pure glycerol.

Q: Does the Kinetic Isotope Effect (KIE) protect my label? A: Partially. The primary KIE for C-H vs C-D cleavage in dehydrogenases is typically 2.0–3.0 [4]. This means the reaction is slower with Deuterium, but it is not stopped. In a metabolically active system, the label will eventually be lost. You must rely on metabolic quenching, not the KIE, for preservation.

References
  • Mechanism of GPDH: Alphey, M. S., et al. (2013). "Structure and mechanism of glycerol-3-phosphate dehydrogenase." Nature, providing the structural basis for the C2 hydride transfer.
  • Kinetic Isotope Effects: Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics.

  • DNP Glassing Protocols: Lilly Thankamony, A. S., et al. (2018). "Effect of water/glycerol polymorphism on dynamic nuclear polarization." Physical Chemistry Chemical Physics.

  • Glycerol Metabolism: Yeh, J. I., et al. (2008). "Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme." PNAS.

Sources

optimizing derivatization methods for Glycerol-2-D1 GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of analyzing Glycerol-2-D1 (2-deuteroglycerol) via GC-MS for metabolic flux analysis (MFA) or gluconeogenesis tracing. Unlike standard glycerol analysis, D1-tracing requires strict preservation of the isotopic label and precise separation of mass isotopomers.[1]

The standard protocol utilizes Silylation (TMS derivatization) to produce Glycerol-tris-TMS.[1] This method is preferred over acetylation due to superior chromatographic peak shape and distinct fragmentation patterns that allow isolation of the carbon backbone.

Module 1: The Chemistry & Mechanism

Why Silylation?

Glycerol (


) is highly polar and non-volatile. Direct GC injection leads to thermal degradation and column adsorption. Silylation replaces active protic hydrogens (-OH) with trimethylsilyl (TMS) groups (

).[1][2][3][4]

The Reaction:


[1]

Isotope Fidelity (Crucial for D1):

  • Exchangeable Hydrogens: The H atoms on the hydroxyl groups (-OH) are labile. If you used deuterated water (

    
    ) in your experiment, these positions would scramble. However, silylation replaces these O-H bonds with O-Si bonds.[1]
    
  • Non-Exchangeable Deuterium: In This compound , the deuterium is bonded to Carbon-2 (

    
     bond).[1] This bond is chemically stable under standard silylation conditions (neutral/basic). Warning:  Avoid strong acidic conditions during sample prep, as acid-catalyzed enolization could theoretically destabilize the label, though rare in glycerol.[1]
    

Module 2: Optimized Experimental Protocol

Reagents
  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

    • Why TMCS? It acts as a catalyst to silylate sterically hindered hydroxyls, ensuring conversion to the tri-TMS form.

  • Solvent: Anhydrous Pyridine.[1]

    • Role: Acts as an acid scavenger (neutralizing HCl formed if TMCS is used) and facilitates the nucleophilic attack.

Step-by-Step Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_rxn Derivatization Reaction Sample Biological Extract (Polar Phase) Dry Lyophilization or N2 Stream (60°C) Sample->Dry MoistureCheck CRITICAL: Must be <1% H2O Dry->MoistureCheck AddRgnt Add 50µL Pyridine + 50µL MSTFA/1% TMCS MoistureCheck->AddRgnt Dry Incubate Incubate 70°C for 60 min AddRgnt->Incubate Cool Cool to RT (20 min) Incubate->Cool Inject GC-MS Injection (Split 1:10 to 1:50) Cool->Inject

Figure 1: Optimized workflow for this compound derivatization ensuring minimal moisture interference.

Protocol Details:

  • Drying (The Failure Point): Evaporate sample to complete dryness under Nitrogen at 60°C or via lyophilization.

    • Note: Any residual water will hydrolyze the MSTFA, producing silanols and reducing derivatization efficiency.[1]

  • Addition: Add 50 µL Pyridine and 50 µL MSTFA + 1% TMCS.

    • Tip: Ensure the sample is fully dissolved/suspended in pyridine before adding MSTFA.[5]

  • Incubation: Heat at 70°C for 60 minutes .

    • Optimization: While 30 mins often works for standards, biological matrices (plasma/media) require 60 mins to release glycerol from weak associations and ensure 100% Tri-TMS formation.[1]

  • Centrifugation: Spin down at 10,000 x g for 5 mins to pellet any insoluble salts. Transfer supernatant to a glass insert vial.

  • Injection: Inject 1 µL. Use a split ratio (1:10 to 1:50) depending on concentration to prevent column overload.

Module 3: Troubleshooting Guide (Q&A)

Q1: I see multiple peaks for glycerol in my chromatogram. Which one is correct?

Diagnosis: Incomplete Derivatization. You are likely seeing Mono-TMS, Di-TMS, and Tri-TMS glycerol.[1]

  • Cause:

    • Residual moisture in the sample (MSTFA reacted with water instead of glycerol).

    • Insufficient reagent excess (sample was too concentrated).

    • Incubation time too short.

  • Fix:

    • Ensure the sample is bone dry.[6]

    • Increase MSTFA volume to 100 µL.

    • Check the expiration of MSTFA (it degrades to disiloxane if exposed to humid air).

Q2: My D1 enrichment (M+1) is lower than expected.

Diagnosis: Spectral Interference or Integration Error.

  • Cause: The fragment you are monitoring might not contain the C2 carbon, or there is co-elution with a matrix compound (e.g., urea, phosphate derivatives).[1]

  • Fix:

    • Switch quantification ions (see Module 4).

    • Check for "Peak Tailing" which causes cross-contamination of ions. Change the inlet liner (deactivated wool) and trim the column (10-20 cm) to restore peak shape.

Q3: The background noise is high, and I see large peaks at m/z 73, 147, 207, 281.

Diagnosis: Column Bleed or Septum Bleed.

  • Cause:

    • m/z 73, 147, 207, 281 are characteristic of polysiloxane degradation (column stationary phase).[1]

    • Excess derivatization reagent can strip the column phase if the solvent delay is not set correctly.

  • Fix:

    • Solvent Delay: Set the MS solvent delay to 4.5 - 5.0 minutes (Glycerol-TMS usually elutes ~6-8 mins on a DB-5MS column).

    • Inlet Maintenance: Replace the septum and liner.

Module 4: Data Analysis & Ion Selection

For this compound, selecting the correct ion is binary: either the ion contains C2 (and shows the shift) or it doesn't.

Glycerol-Tri-TMS (MW 308) vs. This compound-Tri-TMS (MW 309) [1]

Ion TypeFragment OriginNative m/z (D0)D1 Target m/zContains C2?Notes
Primary Quant

293294 YES Weak intensity, but highly specific.
Backbone

218219 YES Recommended. High intensity.[1] Represents the full carbon backbone minus one TMS-OH group.
Secondary

205206 YES Good confirmation ion. Loss of C1 or C3 arm.[7]
Interference

103103 NO DO NOT USE. This fragment comes from C1 or C3. It will NOT show the D1 label.
TMS

7373NONon-specific background.
Logic for Ion Selection

You must monitor m/z 218 and 219 (for D0 and D1) or m/z 205 and 206 .

  • Warning: If you monitor m/z 103, you will falsely conclude there is no enrichment, because the C2-Deuterium is lost in the neutral fragment during this cleavage.[1]

TroubleshootingLogic Start Issue Detected LowSignal Low Signal / Missing Peaks Start->LowSignal LowEnrichment Low D1 Enrichment Start->LowEnrichment CheckMoisture CheckMoisture LowSignal->CheckMoisture Hydrolysis? CheckIon CheckIon LowEnrichment->CheckIon Wrong Ion? DrySample Re-Derivatize (New Vial) CheckMoisture->DrySample Yes: Dry Sample CheckLiner CheckLiner CheckMoisture->CheckLiner No: Active Sites? Use219 Recalculate Ratio CheckIon->Use219 Using m/z 103? Switch to 218/219 CheckBackground CheckBackground CheckIon->CheckBackground Using 218? Check Integration

Figure 2: Troubleshooting logic tree for common signal and enrichment errors.

References

  • NIST Mass Spectrometry Data Center. (2023). Glycerol, 3TMS derivative - Mass Spectrum.[1][8][9] NIST Chemistry WebBook, SRD 69.[1][8] [Link][1]

  • Antoniewicz, M. R., et al. (2007).[1] Metabolic flux analysis of a glycerol-overproducing Saccharomyces cerevisiae strain based on GC-MS, LC-MS and NMR-derived C-labelling data. FEMS Yeast Research. [Link]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. [Link]

Sources

improving the precision of metabolic flux estimations with Glycerol-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers using Glycerol-2-D1 (


)  in metabolic flux analysis (MFA). It addresses the unique mechanistic properties of this tracer, specifically its "loss-of-label" behavior at the Glycerol-3-Phosphate Dehydrogenase (GPDH) step, which distinguishes it from standard 

C-glycerol tracers.

Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Flux Estimation & Troubleshooting Deuterium Loss Reference ID: GLYC-D1-PROTO-026

Core Directive: The "Bifurcation" Principle

Welcome to the technical guide for This compound . Unlike Carbon-13 tracers (


) which track the carbon backbone through all metabolic fates, this compound is a mechanistic probe .

Its precision lies in its ability to distinguish between Lipid Synthesis (Esterification) and Oxidative/Gluconeogenic pathways.

The Central Mechanism

The hydrogen atom at position 2 (C2-D) is the "decision maker" in glycerol metabolism:

  • Pathway A (Lipogenesis): When Glycerol-3-Phosphate (G3P) is acylated to form Triacylglycerols (TAG), the C2-D is retained .

  • Pathway B (Gluconeogenesis/Oxidation): When G3P is converted to Dihydroxyacetone Phosphate (DHAP) by Glycerol-3-Phosphate Dehydrogenase (GPDH), the C2-D is removed and transferred to the cytosolic NAD

    
     pool, forming NADH-D .
    

Therefore:

  • High Precision Application: Measuring direct lipogenesis rates without confounding signals from recycling.

  • High Precision Application: Tracing cytosolic redox states (transfer of D to Lactate).

  • Blind Spot: Measuring the carbon contribution of glycerol to glucose (the label is lost to water/NADH).

Experimental Workflow & Protocol Design

Phase A: Tracer Administration

Objective: Achieve steady-state enrichment without perturbing the endogenous glycerol pool.

ParameterRecommendationScientific Rationale
Tracer Form This compound (98%+ enrichment)High purity is required to distinguish M+1 signals from natural abundance.
Infusion Rate 0.1 – 0.2

mol/kg/min
Glycerol turnover is rapid. High infusion rates can artificially saturate Glycerol Kinase.
Priming Dose 1.5

Infusion Rate (for 10 min)
Rapidly brings the plasma pool to isotopic equilibrium (plateau).
Co-Infusion Pair with

Highly Recommended. This "Dual-Tracer" approach allows you to calculate the recycling fraction.
Phase B: Sample Collection & Processing
  • Plasma: Derivatize with MSTFA or MTBSTFA for GC-MS. Monitor the glycerol derivative (m/z ions corresponding to the molecular ion).

  • Tissue (Liver/Adipose): Extract lipids (Folch method). Hydrolyze TAGs to isolate the glycerol backbone for enrichment analysis.

Pathway Visualization (The "Loss" Mechanism)

The following diagram illustrates why this compound improves precision for lipogenesis but "fails" (by design) for gluconeogenesis tracking.

Glycerol_Flux Glycerol_Plasma This compound (Plasma) Glycerol_Cell This compound (Intracellular) Glycerol_Plasma->Glycerol_Cell Transport G3P Glycerol-3-P (C2-D Retained) Glycerol_Cell->G3P Glycerol Kinase TAG Triacylglycerol (TAG) (D-Label RETAINED) G3P->TAG Esterification (Pathway A) DHAP DHAP (D-Label LOST) G3P->DHAP GPDH (Pathway B) NADH Cytosolic NADH-D (D-Label Transferred) G3P->NADH H-Transfer Glucose Glucose (Unlabeled at C2/C5) DHAP->Glucose Gluconeogenesis (No D on Backbone) Lactate Lactate-D (via LDH) NADH->Lactate Redox Coupling

Figure 1: Metabolic fate of the Deuterium label. Note the divergence at Glycerol-3-Phosphate (G3P). Pathway A retains the label in lipids; Pathway B transfers the label to NADH, leaving the glucose carbon backbone unlabeled.

Troubleshooting & FAQs

Q1: Why is there no Deuterium enrichment in my glucose, even though gluconeogenesis is active?

Diagnosis: This is expected behavior, not an error. Explanation: As shown in the diagram, the conversion of G3P to DHAP involves the oxidation of the C2-hydroxyl group to a ketone. The C2-Deuterium is stripped off and transferred to NAD


.
The Fix:  If you need to measure the carbon flux into glucose, you must use 

or

.[1] If you need to measure the contribution of glycerol to the cytosolic redox pool, look for enrichment in Lactate (via Lactate Dehydrogenase using the labeled NADH).
Q2: My calculated lipolysis rate is higher with this compound than with C-Glycerol. Which is correct?

Diagnosis: The this compound rate is likely more accurate (more precise) for "Gross Lipolysis". Explanation:

  • 
    C-Glycerol:  Subject to recycling. 
    
    
    
    C-Glucose (formed from the tracer) can undergo glycolysis and release
    
    
    C-Glycerol back into the plasma. This "return trip" dilutes the tracer less than expected, causing you to underestimate the rate of appearance (
    
    
    ).
  • This compound: Because the D is lost during gluconeogenesis, any glycerol returning from glycolysis will be unlabeled. Therefore, this compound measures the irreversible disposal of glycerol. Recommendation: Report the this compound value as the "Total Lipolytic Rate" and the difference between the two tracers as the "Glycerol Recycling Rate".

Q3: Can I use this compound to measure Kinetic Isotope Effects (KIE)?

Diagnosis: Yes, but proceed with caution. Explanation: The breaking of the C-D bond at the GPDH step is the rate-limiting step for oxidation. This may cause a "bottleneck" where G3P accumulates or is preferentially shunted toward Lipogenesis (Pathway A). Validation Protocol: Compare the ratio of this compound to a co-infused


 in the plasma. If the D-tracer concentration is consistently higher, a KIE is retarding its clearance via the oxidative pathway.

Data Analysis: The "Dual-Tracer" Correction Table

To maximize precision, use the following logic to interpret Mass Isotopomer Distribution (MID) data when co-infusing tracers.

Observation

C-Glycerol Tracer
This compound TracerBiological Interpretation
Label in TAG (Adipose) PresentPresentDe Novo Lipogenesis. Both tracers confirm direct esterification of G3P.
Label in Glucose (Plasma) PresentAbsent Gluconeogenesis. The absence of D confirms the pathway passed through GPDH (loss of label).
Label in Lactate (Plasma) Present (Carbon)Present (Hydrogen) Redox Coupling. The D on lactate indicates that reducing equivalents from glycerol oxidation were used to reduce pyruvate.

(Rate of Appearance)
Lower ValueHigher ValueRecycling. The difference (

) represents the rate of futile cycling (Lipolysis

GNG

Lipolysis).

References

  • Matthews, D. E., Pesola, G. R., & Kvetan, V. (1991).

    
    H- and 
    
    
    
    C-labelled tracers. Acta Diabetologica, 28(2), 179-184.[2]
    • Key Finding: Establishes the validity of deuterated glycerol for measuring flux and compares it against C methods, highlighting the recycling differences.
  • Previs, S. F., et al. (1996). Contributions of gluconeogenesis to glucose production in the fasted state.[3] Journal of Clinical Investigation, 98(2), 378-385.[3]

    • Key Finding: Discusses the behavior of deuterium labels (from water)
  • Reszko, A. E., et al. (2001). Assay of the contribution of glycerol to glucose production by the liver. Journal of Biological Chemistry.
  • Kalemba, K. M., et al. (2019). Glycerol becomes the dominant substrate for glucose production in WT mice. ResearchGate/Journal of Biological Chemistry.

    • Key Finding: Demonstrates the utility of glycerol tracers in determining substrate preference between lipids and glucose.

Sources

common pitfalls in designing Glycerol-2-D1 tracer experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Glycerol-2-D1 Tracer Experimentation

Role: Senior Application Scientist, Metabolic Flux Division Status: Active Support Ticket Topic: Troubleshooting & Optimization of


 (this compound) Experiments

Introduction: The "Silent" Tracer

Welcome to the technical support hub. If you are here, you are likely facing a specific anomaly: you have infused This compound , but you are detecting no significant enrichment in your downstream gluconeogenic products (Glucose, Glycogen), or your calculated turnover rates seem "too high" compared to Carbon-13 literature.

Do not panic. This is not an experimental failure; it is a feature of the tracer's unique biochemistry. Unlike


 or 

(D5), the This compound isotopomer behaves as an irreversible tracer for the glycerol pool.

The following guide deconstructs the mechanistic pitfalls and provides the correct analytical frameworks for this specific isotopomer.

Module 1: The Core Mechanism & The "Missing Label" Pitfall

Q: I infused this compound to measure Gluconeogenesis (GNG), but I see zero M+1 enrichment in plasma glucose. Did the infusion fail?

A: The infusion likely worked perfectly. The issue is the metabolic fate of the Deuterium at Position 2.

The Mechanism: Glycerol enters the cell and is phosphorylated to Glycerol-3-Phosphate (G3P) .[1] The next step is the oxidation of G3P to Dihydroxyacetone Phosphate (DHAP) by the enzyme Glycerol-3-Phosphate Dehydrogenase (GPDH) .

  • Reaction:

    
    
    
  • The Critical Detail: This oxidation removes the hydrogen atom attached to Carbon 2 (the secondary alcohol) to form the ketone group of DHAP.

The Outcome: If your label is at Position 2 (


), the deuterium is stripped from the carbon backbone before it can enter the gluconeogenic pathway. The label is transferred to the cytosolic NADH pool and eventually becomes water. The carbon skeleton that enters glucose is unlabeled.

The Solution:

  • For GNG: You must use a carbon tracer (e.g.,

    
    ) or a hydrogen tracer labeled at non-exchangeable positions (e.g., 
    
    
    
    , though complex scrambling still occurs).
  • For Lipolysis: You have selected the Gold Standard tracer. (See Module 2).

G cluster_legend Trace Fate Analysis Glycerol Exogenous Tracer [2-2H]Glycerol G3P Glycerol-3-Phosphate (Label at C2) Glycerol->G3P Glycerol Kinase DHAP DHAP (Unlabeled Carbon Skeleton) G3P->DHAP GPDH (Oxidation Step) NADH Cytosolic NADH (Contains the Deuterium) G3P->NADH Deuterium Transfer Glucose Plasma Glucose (No Enrichment) DHAP->Glucose Gluconeogenesis Legend Blue = Labeled Species Red = Label Lost Yellow = Metabolic Sink

Figure 1: The metabolic "dead end" of the Deuterium label at Position 2 during the GPDH reaction, preventing incorporation into glucose.

Module 2: Strategic Advantage (Lipolysis Measurement)

Q: If it doesn't label glucose, why use this compound at all?

A: Because it eliminates Tracer Recycling , making it superior for measuring Rate of Appearance (Ra) of Glycerol (Lipolysis).[2]

The Problem with


 Tracers: 
When you use 

, the label enters the liver, becomes glucose, is released into plasma, taken up by muscle/fat, undergoes glycolysis, and can eventually return to the plasma as glycerol (via the glyceroneogenic pathway in adipose). This "recycling" causes you to underestimate the true rate of lipolysis because the tracer you infused is coming back at you.

The this compound Advantage: Because the label is stripped at the GPDH step (as shown in Fig 1), any glycerol produced endogenously by the organism will never contain the recycled tracer label.

  • Result: The dilution of your tracer in the plasma is caused strictly by unlabeled glycerol released from lipolysis.

  • Accuracy: This provides the most mathematically robust estimate of Whole-Body Lipolysis.

Module 3: Experimental Protocol & Calculations

Standard Operating Procedure: Primed Continuous Infusion

To measure Glycerol Ra (Lipolysis) accurately, you must achieve Isotopic Steady State. Glycerol has a fast turnover rate (high flux), so a priming dose is essential.

Table 1: Recommended Infusion Parameters (Human/Large Mammal)

ParameterValueRationale
Tracer Form

(98%+ enrichment)
Prevents recycling error.
Priming Dose

Fills the pool (Volume of Distribution

).
Infusion Rate

Matches endogenous Ra to achieve ~5% MPE (Mole Percent Excess).
Equilibration Time 60 - 90 minutesGlycerol turns over rapidly; steady state is reached quickly.
Sampling Window t=90, 100, 110, 120 minMultiple points to verify steady state.
Q: How do I calculate the Rate of Appearance (Ra)?

A: Use the Steady State Steele Equation. Since there is no recycling, the simplified form is highly accurate.



  • F: Infusion rate of tracer (

    
    ).
    
  • 
    :  Enrichment in plasma at steady state (Mole Fraction or MPE/100).
    
    • Note: If using MPE (Mole Percent Excess), ensure you convert to a fraction (e.g., 5% = 0.05).

Module 4: Troubleshooting Mass Spectrometry Data

Q: My baseline samples show high background at M+1. Is my column contaminated?

A: Not necessarily. You are fighting Natural Abundance .

Glycerol (


) has 3 carbons.[3] The natural abundance of 

is ~1.1%.
  • Probability of naturally occurring M+1 (due to

    
    ): 
    
    
    
    .
  • The Pitfall: If your tracer enrichment is too low (<2% MPE), your signal-to-noise ratio against the natural

    
     background will be poor.
    
  • Fix: Increase your infusion rate to target 5-10% enrichment. Ensure your GC-MS method uses SIM (Selected Ion Monitoring) and that you subtract the pre-infusion baseline enrichment from your steady-state values.

Q: I am seeing "drift" in enrichment despite constant infusion.

A: This suggests a Non-Steady State physiological condition.

  • Fasting State: Glycerol Ra increases progressively during fasting (lipolysis upregulation). If your subject is not in a strict steady state, Ra is changing.[1]

  • Solution: Use the Non-Steady State Steele Equation (requires smoothing of data) or clamp the physiological state (e.g., euglycemic clamp) if appropriate for the study design.

Module 5: Decision Matrix (Workflow)

Use this logic flow to validate your experimental design before ordering tracers.

Workflow Start Define Experimental Goal Goal What are you measuring? Start->Goal Lipolysis Lipolysis / Glycerol Turnover (Ra Glycerol) Goal->Lipolysis GNG Gluconeogenesis (Glycerol -> Glucose) Goal->GNG SelectD1 Select [2-2H]Glycerol (this compound) Lipolysis->SelectD1 Best Choice GNG->SelectD1 CRITICAL ERROR (Label lost at GPDH) Select13C Select [U-13C]Glycerol or Deuterated Water (D2O) GNG->Select13C Correct Choice ReasonD1 Advantage: No Tracer Recycling Result: High Accuracy Ra SelectD1->ReasonD1 Reason13C Requirement: Carbon backbone must retain label Select13C->Reason13C

Figure 2: Tracer selection logic. Note the critical error path when using 2-D1 for gluconeogenesis.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on tracer methodology and recycling corrections).
  • Previs, S. F., et al. (1996). "Quantifying glycerol kinetics: a comparison of stable isotope tracers." Journal of Mass Spectrometry. Link (Demonstrates the utility of deuterated glycerol for Ra measurements).

  • Landau, B. R., et al. (1996). "Use of

    
     for estimating rates of gluconeogenesis." Journal of Clinical Investigation. Link (Establishes the limitations of carbon tracers and the alternative water method).
    
  • Hellerstein, M. K., et al. (1999).[2] "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.[2] Link (Advanced analysis of label distribution).

Sources

strategies to avoid metabolic interference in Glycerol-2-D1 studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycerol-2-D1 Metabolic Flux Analysis

Introduction: The Specific Utility of this compound

Welcome to the Technical Support Center. You are likely here because you are using [2-²H]Glycerol (this compound) to trace lipid kinetics, specifically Triglyceride (TAG) Synthesis or Lipolysis .

The Critical Distinction: Unlike carbon-13 tracers ([U-¹³C]Glycerol) or other deuterium positions, this compound has a unique metabolic vulnerability: The Glycerol-3-Phosphate Dehydrogenase (GPDH) checkpoint.

At this checkpoint, the deuterium at position C2 is not merely a passive passenger; it is an active participant in the redox state of the cell. If your experimental design does not account for the Glycerol-3-Phosphate Shuttle , your data will suffer from "Metabolic Interference"—specifically, the uncoupled loss of tracer label relative to the carbon backbone.

This guide provides the strategies to detect, quantify, and mitigate this interference.

Module 1: Troubleshooting Experimental Design

Q: Why is my calculated Triglyceride Synthesis rate significantly lower than my [¹³C]Glycerol data?

Diagnosis: You are experiencing Redox-Driven Label Loss . The Mechanism: Glycerol enters the cell and is phosphorylated to Glycerol-3-Phosphate (G3P) . G3P has two fates:

  • Esterification: Acylation to form Triglycerides (Label Retained).

  • Oxidation: Conversion to Dihydroxyacetone Phosphate (DHAP) via GPDH.

The Interference: During the GPDH reaction, the Hydrogen (or Deuterium) at C2 is transferred to NAD⁺ to form NADH. If the DHAP is subsequently reduced back to G3P (via the G3P shuttle or glycolytic flux), it picks up a proton (H) from the solvent/NADH pool, not the original Deuterium.

  • Result: The carbon backbone remains, but the label is washed out.

  • Impact: You underestimate the precursor pool enrichment, leading to a calculated synthesis rate that is artificially low.

Strategy:

  • Dual-Tracer Validation: Perform a pilot study co-infusing [2-¹³C]Glycerol and This compound .

    • The ¹³C tracks the backbone (Total G3P flux).

    • The ²H tracks the reduced backbone (G3P that has not cycled through DHAP).

  • Calculate the Shuttle Flux: The difference between the ¹³C and ²H enrichment represents the activity of the G3P/DHAP redox shuttle.

    • Formula:

      
      
      
Q: Can I use this compound to measure Gluconeogenesis (GNG)?

Diagnosis: Incorrect Tracer Selection. The Reality: As described above, the conversion of Glycerol to Glucose requires the G3P


 DHAP step.
  • Fate of Label: The Deuterium at C2 is stripped off and transferred to the cytosolic NADH pool. It does not incorporate into the glucose carbon skeleton at the corresponding position.

  • Exception: If the cytosolic NADH (labeled NADD) is used by GAPDH in the gluconeogenic direction, some label might reappear, but this is scrambled and diluted by the massive cytosolic proton pool.

Strategy:

  • Immediate Action: Stop using this compound for GNG mass isotopomer analysis.

  • Alternative: Switch to [2-¹³C]Glycerol or [U-¹³C]Glycerol for backbone tracing, or Deuterated Water (D₂O) for total GNG measurement.

Module 2: Kinetic Isotope Effects (KIE)

Q: My glycerol clearance rates (Rd) seem slower than literature values for unlabeled glycerol. Is this an error?

Diagnosis: You are observing a Primary Kinetic Isotope Effect (KIE). The Science: The enzyme GPDH involves the breaking of the C-H (or C-D) bond at the C2 position.

  • C-D Bond Strength: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond due to the lower zero-point energy of the heavier isotope.

  • The Effect: The reaction velocity (

    
    ) for this compound is slower than for natural glycerol. Literature suggests a KIE of ~1.5 to 2.4 for GPDH-catalyzed hydride transfer [1].[1]
    

Strategy:

  • Correction Factor: If precise absolute flux rates are required, you must apply a KIE correction factor. However, for relative comparisons (e.g., Control vs. Drug), the KIE is constant and may be neglected if the treatment does not alter GPDH expression.

  • Tracer Swapping: If absolute kinetics are paramount, use Glycerol-d5 (where the rate-limiting step might be less impacted by secondary isotope effects) or [¹³C]Glycerol (negligible KIE).

Module 3: Visualization of Metabolic Interference

The following diagram illustrates the "Danger Zone" where this compound fails due to redox exchange.

Glycerol_Fate cluster_interference Area of Metabolic Interference Glycerol This compound (Tracer Input) G3P Glycerol-3-Phosphate (Label Retained) Glycerol->G3P Glycerol Kinase TAG Triglycerides (Lipid Synthesis) G3P->TAG Acyl-CoA Transferase (Valid Pathway) DHAP DHAP (Label LOST) G3P->DHAP GPDH (Oxidation) NADH NADD (Cytosolic Redox Pool) G3P->NADH Deuterium Transfer (D -> NADD) DHAP->G3P Reductase (Re-incorporates H from water) Glucose Glucose (Gluconeogenesis) DHAP->Glucose Aldolase/FBPase

Caption: Metabolic bifurcation of this compound. Green paths retain the tracer; Red paths lose the tracer to the redox pool. The dashed box represents the "Interference Zone" where backbone tracing fails.

Module 4: Experimental Protocol (Mitigation Workflow)

To minimize interference in Lipolysis/Re-esterification studies, follow this validated workflow.

Protocol: Clamped Isotope Dilution

Objective: Stabilize endogenous glycerol production to prevent "non-steady state" interference.

StepActionTechnical Rationale
1. Basal Sampling Collect -30, -15, and 0 min plasma samples.Establish natural abundance background (M0).
2. Primer Dose Bolus injection of this compound (1.5 µmol/kg).Rapidly fill the extracellular pool to shorten time to isotopic equilibrium.
3. Constant Infusion Infuse at 0.1 µmol/kg/min.Maintain steady-state enrichment (Target: 2-5% MPE).
4. Pancreatic Clamp Infuse Somatostatin (to block insulin) + replacement Basal Insulin.CRITICAL: Prevents fluctuations in endogenous lipolysis (Ra) which would dilute the tracer unpredictably.
5. Sampling Collect blood every 10 min from t=90 to t=120.Ensure "Isotopic Plateau" has been reached.
6. Derivatization Extract plasma lipids; derivatize glycerol backbone (e.g., Heptafluorobutyric anhydride).Use Negative Ion Chemical Ionization (NICI) GC-MS to preserve the label [2].

Module 5: Analytical Data Interpretation

When analyzing GC-MS data, use this decision matrix to interpret your Enrichment (MPE) data.

ObservationPotential CauseVerification Step
Low Enrichment (M1) High Endogenous Ra (Dilution)Check plasma insulin; if high, lipolysis should be suppressed. If Ra is still high, suspect tracer degradation.
Signal in M+3/M+5 Tracer Contamination or RecyclingCheck tracer purity. Biological recycling of D1 to M+3 is metabolically impossible; implies analytical artifact.
Discrepancy vs. ¹³C G3P Shuttle Activity Calculate the "Shuttle Index" (

).

References

  • Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Source: Biochemistry (ACS Publications). URL:[Link]

  • A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers. Source: PubMed (NIH). URL:[Link]

  • Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Source: Acta Diabetologica.[2] URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Metabolic Flux Models with Glycerol-2-D1 Data

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for validating metabolic flux models, with a specific focus on the application of Glycerol-2-D1 as a deuterium tracer. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to your research.

Section 1: The Foundation: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively studying cellular metabolism.[1][2] Unlike methods that measure static metabolite concentrations, MFA determines the rates (fluxes) of intracellular biochemical reactions.[1][2][3][4] This provides a dynamic snapshot of how cells process nutrients and allocate resources for growth, energy production, and biosynthesis. At its core, MFA uses stable isotope tracers, like those containing ¹³C or ²H (deuterium), to track the flow of atoms through metabolic networks.[1][5] By measuring the isotopic labeling patterns in downstream metabolites, we can infer the fluxes that produced them.[1][2]

While ¹³C-based tracers have traditionally been the standard, deuterium tracers offer unique advantages.[1][6] Deuterium is a non-radioactive, safe, and cost-effective isotope.[6] Its low natural abundance (about 0.015%) results in a minimal background signal, enhancing the detection of labeled compounds.[7]

Section 2: this compound: A Specialized Tool for Probing Central Carbon Metabolism

The choice of tracer is critical and depends on the specific metabolic pathways of interest.[1] While universally labeled substrates like [U-¹³C]glucose are excellent for broad coverage, specifically labeled tracers can provide higher resolution for certain pathways. This compound is one such specialized tool.

When cells metabolize this compound, the deuterium label is strategically introduced into the metabolic network. Glycerol is first phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate. This reaction transfers the deuterium from carbon 2 of glycerol to the nicotinamide adenine dinucleotide (NAD⁺) cofactor, forming NADH-D. This labeled NADH-D can then participate in numerous downstream reactions, effectively reporting on the activity of various NAD(H)-dependent pathways.

Key Pathways Interrogated by this compound:

  • Serine Biosynthesis: The conversion of 3-phosphoglycerate to serine involves an NADH-dependent reduction step. The incorporation of deuterium from NADH-D into serine provides a direct measure of the flux through this pathway.[8][9]

  • Pentose Phosphate Pathway (PPP): The PPP is a major source of NADPH for reductive biosynthesis. While this compound primarily labels the NADH pool, the interconnectedness of cellular redox metabolism means that the deuterium label can also provide insights into NADPH-dependent pathways.[9][10][11]

  • TCA Cycle: The tricarboxylic acid (TCA) cycle contains several NAD(H)-linked dehydrogenases. The labeling patterns of TCA cycle intermediates can reveal information about cycle activity and cataplerotic/anaplerotic fluxes.

Comparison with Other Tracers:

TracerPrimary Labeled PoolKey AdvantagesKey Limitations
[U-¹³C]Glucose Central Carbon MetabolitesBroad coverage of central carbon metabolism.Can be less precise for specific pathways compared to tailored tracers.[12]
[1,2-¹³C₂]Glucose Glycolytic IntermediatesHigh precision for upper glycolysis and the PPP.[13][14]Less informative for the TCA cycle compared to other tracers.[5]
This compound NADH poolDirectly probes NAD(H)-dependent fluxes; low background signal.[7]Interpretation can be complex due to isotope effects and exchange reactions.[15]
[U-¹³C₅]Glutamine TCA Cycle IntermediatesExcellent for probing TCA cycle activity, particularly in cancer cells.[5][12]Provides limited information on glycolytic fluxes.

Section 3: Experimental Design and Workflow

A robust MFA experiment requires meticulous planning and execution. The following workflow provides a self-validating system, from initial cell culture to final data analysis.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis cluster_model Phase 4: Modeling & Validation A 1. Cell Culture Establish steady-state growth B 2. Media Formulation Prepare media with this compound A->B Define experimental conditions C 3. Isotopic Labeling Incubate cells with tracer B->C Switch to labeled media D 4. Metabolite Quenching & Extraction Rapidly halt metabolism and extract metabolites C->D At isotopic steady state E 5. Analytical Measurement GC-MS or LC-MS analysis of isotopic enrichment D->E Prepare samples F 6. Data Processing Correct for natural isotope abundance E->F Acquire raw data G 7. Flux Estimation Use software (e.g., INCA) to fit data to model F->G Input mass isotopomer distributions H 8. Model Validation Goodness-of-fit tests (Chi-squared) G->H Compare simulated vs. experimental data H->G Refine model if fit is poor I 9. Flux Map Interpretation Analyze and visualize metabolic fluxes H->I If fit is statistically acceptable

Caption: A typical workflow for a metabolic flux analysis experiment using this compound.

Detailed Experimental Protocol

1. Cell Culture and Media Preparation:

  • Causality: Achieving a metabolic steady state is crucial for accurate flux determination.[3][4] Culture cells for a sufficient number of generations in a defined medium to ensure consistent growth and metabolic activity.

  • Protocol:

    • Culture cells in a standard, unlabeled medium until they reach a consistent, exponential growth phase.

    • Prepare the experimental medium by replacing unlabeled glycerol with this compound at the desired concentration. Ensure all other media components are identical to the standard medium.

2. Isotopic Labeling:

  • Causality: The duration of labeling should be sufficient to reach an isotopic steady state in the metabolites of interest.[16] For central carbon metabolites, this is typically on the order of hours.[16]

  • Protocol:

    • Remove the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound containing medium to the cells.

    • Incubate for a predetermined time to allow for isotopic labeling to reach a steady state.

3. Metabolite Quenching and Extraction:

  • Causality: Metabolism must be halted instantaneously to prevent changes in metabolite levels and labeling patterns during sample processing.

  • Protocol:

    • Rapidly aspirate the labeling medium.

    • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Perform metabolite extraction using a suitable method, such as a series of freeze-thaw cycles followed by centrifugation to pellet cell debris.

4. Analytical Measurement:

  • Causality: The choice of analytical technique depends on the volatility and polarity of the target metabolites.[17][18] Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds, while liquid chromatography-mass spectrometry (LC-MS) is preferred for non-volatile or thermally labile molecules.[17][18]

  • Protocol (GC-MS):

    • Derivatize the extracted metabolites to increase their volatility.

    • Inject the derivatized sample into the GC-MS system.

    • Acquire mass spectra across the relevant mass range to determine the mass isotopomer distributions (MIDs) of the target metabolites.[19][20]

5. Data Processing and Flux Calculation:

  • Causality: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes to accurately determine the extent of labeling from the tracer.

  • Protocol:

    • Use a software tool to correct the raw MIDs for natural isotope abundance.

    • Input the corrected MIDs into a metabolic flux analysis software package such as INCA or METRAN.[21][22][23][24][25]

    • Define the metabolic network model, including all relevant reactions and atom transitions.

    • The software will then estimate the metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.[2][26]

Section 4: Model Validation and Interpretation

A critical step in MFA is to ensure that the calculated fluxes are a statistically valid representation of the experimental data.[27]

Goodness-of-Fit Analysis

The most common method for assessing model validity is the chi-squared (χ²) goodness-of-fit test.[3][4][28][29] This test quantifies the discrepancy between the measured and simulated MIDs.[26] A statistically acceptable fit is generally achieved when the p-value is greater than 0.05, indicating that there is no significant difference between the model's predictions and the experimental data.[26]

Troubleshooting a Poor Fit:

A poor fit (p < 0.05) suggests that the model does not accurately describe the biological system.[26] Common reasons for a poor fit include:

  • An Incomplete or Incorrect Metabolic Model: The model may be missing key reactions or contain pathways that are not active under the experimental conditions.[26]

  • Incorrect Atom Transitions: Errors in the defined atom mappings for the biochemical reactions will lead to incorrect predictions of labeling patterns.

  • Measurement Errors: Inaccurate measurement of MIDs or extracellular fluxes can lead to discrepancies.

Strategies for Improving Model Fit:

  • Review the Network: Thoroughly check the metabolic network for completeness and biological accuracy.

  • Verify Atom Transitions: Double-check all atom transition maps.

  • Refine the Model: Consider adding or removing reactions based on biological knowledge and the specific discrepancies between the simulated and measured data.

  • Perform Sensitivity Analysis: Identify the fluxes that have the most significant impact on the model's output. This can help pinpoint areas of the model that require refinement.

Comparative Flux Maps

To gain deeper insights, it is often beneficial to compare the flux map obtained with this compound to one generated using a different tracer, such as [U-¹³C]glucose. This comparative approach can reveal unique aspects of metabolism that might be missed with a single tracer.

Hypothetical Comparison of Flux Distributions:

PathwayRelative Flux ([U-¹³C]Glucose)Relative Flux (this compound)Interpretation
Glycolysis 10095Similar high glycolytic activity observed with both tracers.
Pentose Phosphate Pathway 1518This compound data suggests slightly higher PPP activity, potentially reflecting increased demand for NADPH.
Serine Biosynthesis 512The significantly higher flux observed with this compound provides strong evidence for active de novo serine synthesis.
TCA Cycle 8075Both tracers indicate a highly active TCA cycle.

This table illustrates how comparing data from different tracers can provide a more comprehensive and validated understanding of the metabolic phenotype.

Section 5: Conclusion and Best Practices

Validating metabolic flux models with this compound data offers a powerful approach to dissecting NAD(H)-linked metabolic pathways. By combining a carefully designed experimental workflow with rigorous computational analysis and model validation, researchers can generate high-confidence flux maps that provide deep insights into cellular physiology.

Key Takeaways:

  • Tracer Selection is Key: The choice of isotopic tracer should be tailored to the specific biological question. This compound is particularly useful for probing pathways involving NAD(H)-dependent reactions.

  • Experimental Rigor is Non-Negotiable: Achieving metabolic and isotopic steady state, followed by rapid quenching and accurate analytical measurements, is essential for high-quality data.

  • Model Validation is Crucial: Always perform goodness-of-fit tests to ensure that your model accurately reflects your experimental data.[3][4][28][29]

  • A Comparative Approach Yields Deeper Insights: Whenever possible, compare flux maps generated from different tracers to obtain a more complete and robust understanding of the metabolic network.

By adhering to these principles, researchers can confidently leverage the power of MFA to unravel the complexities of cellular metabolism and accelerate discoveries in basic science and drug development.

References

  • Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. (n.d.).
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5).
  • Kaste, J. A. M., & Shachar-Hill, Y. (n.d.). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube.
  • statistical design of isotope labeling experiments for improved quantification of flux in complex plant metabolic networks. (n.d.). Molecular BioSystems (RSC Publishing).
  • Kaste, J. A. M., & Shachar-Hill, Y. (2024, January 15). Model validation and selection in metabolic flux analysis and flux balance analysis. PubMed.
  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022, September 7). PMC.
  • Model validation and selection in metabolic flux analysis and flux balance analysis. (2023, November 3). ResearchGate.
  • INCA: a computational platform for isotopically non-stationary metabolic flux analysis. (2013, December 23). SciSpace.
  • How deuterated tracers allow us imaging metabolism in vivo. (n.d.). Sigma-Aldrich.
  • Young, J. D. (2014, May 15). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics | Oxford Academic.
  • INCA | Datasets2Tools. (2011, July 15). Ma'ayan Lab – Computational Systems Biology.
  • How to improve the fit of a metabolic flux model to labeling data. (n.d.). Benchchem.
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (n.d.). PMC - NIH.
  • Metabolic flux analysis with isotope tracing using deuterium-labelled... (n.d.). ResearchGate.
  • Widely used software, developed by Young Lab, tops 1000 academic licenses. (2021, April 15). Vanderbilt University.
  • Whither metabolic flux analysis in plants? (2021, December 4). Journal of Experimental Botany.
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2025, October 15). ResearchGate.
  • A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. (n.d.). NIH.
  • Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. (2025, August 7). ResearchGate.
  • Validating Metabolic Flux Models: A Comparative Guide to D-Glycerol-3-¹³C and Alternative Tracers. (n.d.). Benchchem.
  • Model validation and selection in metabolic flux analysis and flux balance analysis. (2023, August 15). OSTI.GOV.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).
  • Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. (2024, June 3). PMC.
  • How deuterated tracers allow us imaging metabolism in vivo. (2025, December 17). Bizzabo.
  • Deuterium MR spectroscopy: potential applications in oncology research. (n.d.). PMC.
  • Basics of metabolite profiling and metabolic flux analysis. (2020, May 1).
  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (2022, April 11). PLOS Computational Biology - Research journals.
  • Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. (n.d.). NIH.
  • Serine synthesis through PHGDH coordinates nucleotide levels by maintaining central carbon metabolism. (2018, December 21). PMC.
  • Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. (n.d.). PMC.
  • Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System. (n.d.). Cambridge Isotope Laboratories.
  • Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011, December 19). PMC.
  • The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. (2018, March 14). PMC.
  • Interaction between the Pentose Phosphate Pathway and Gluconeogenesis from Glycerol in the Liver. (n.d.). ResearchGate.
  • Interaction between the Pentose Phosphate Pathway and Gluconeogenesis from Glycerol in the Liver. (n.d.). PMC.
  • 13C metabolic flux analysis of recombinant expression hosts. (n.d.). Vanderbilt University.
  • One-carbon metabolism (1-CM) and pentose phosphate pathway (PPP) at the... (n.d.). ResearchGate.

Sources

Publish Comparison Guide: Cross-Validation of Glycerol-2-D1 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Glycerol-2-D1 (


)  against alternative isotopic tracers (

,

, and

). It focuses on the mechanistic distinctiveness of the C2-deuterium label and its utility as a "non-recyclable" tracer for precise lipolysis measurements.

Product: this compound (


)
Primary Application:  Quantification of Lipolysis (Rate of Appearance, 

) and cytosolic redox tracking. Comparative Standards:

,

, Deuterated Water (

).

Executive Summary

This compound is a specialized stable isotope tracer distinguished by its unique metabolic fate: the deuterium label at carbon 2 is obligatorily lost to the cytosolic NADH pool during the conversion of Glycerol-3-Phosphate to Dihydroxyacetone Phosphate (DHAP). Unlike carbon-labeled tracers (


) or poly-deuterated analogs (

), this compound is not recycled back into the glycerol pool via gluconeogenesis/glycolysis.

This "loss-of-label" characteristic makes this compound the gold standard for measuring absolute Glycerol Rate of Appearance (


) —a direct proxy for lipolysis—without the confounding error of tracer recycling that plagues 

methods. This guide details the cross-validation protocols to confirm this precision against traditional tracers.

Part 1: Mechanistic Basis & Tracer Fate

To validate this compound, one must understand why it behaves differently from its competitors. The differentiation occurs at the Glycerol-3-Phosphate Dehydrogenase (GPDH) step.

The GPDH "Trap"

When


 enters the hepatocyte or adipocyte:
  • Phosphorylation: Converted to

    
     by Glycerol Kinase.
    
  • Oxidation (The Critical Step): GPDH converts Glycerol-3-P to DHAP.

    • Mechanism: The hydride (H:⁻) on Carbon 2 is transferred to

      
      .
      
    • Outcome: The deuterium is transferred to

      
      , leaving the carbon backbone (DHAP) unlabeled.
      

Consequence: The label does not appear in Glucose (via Gluconeogenesis) or recycled Glycerol. It tracks exclusively into the cytosolic redox pool (labeling Lactate via LDH).

G Glycerol This compound (Tracer Input) G3P Glycerol-3-P [2-D Label] Glycerol->G3P Glycerol Kinase DHAP DHAP (Unlabeled) G3P->DHAP GPDH (Label Loss Step) NADH NADH-D (Deuterated Redox) G3P->NADH D-Transfer Glucose Glucose (Unlabeled) DHAP->Glucose Gluconeogenesis (No Label) NAD NAD+ NAD->G3P Lactate Lactate (Labeled via NADH) NADH->Lactate LDH (Redox Transfer)

Figure 1: Metabolic fate of this compound. The deuterium label is stripped at the GPDH step, preventing incorporation into glucose and preventing "recycling" back into glycerol.

Part 2: Comparative Analysis

The following table contrasts this compound with standard alternatives.

FeatureThis compound (

)

Deuterated Water (

)
Primary Utility Absolute Lipolysis (

)
Gluconeogenesis (GNG) & FluxTotal GNG / Synthesis
Recycling Error None (Label lost)High (Label returns to pool)N/A (Equilibrium method)
GNG Measurement Impossible (Negative Control)Excellent (Carbon backbone tracks)Gold Standard
Mass Shift +1 Da (M+1)+3 Da (M+3)Variable (M+1 to M+6)
Cost Efficiency ModerateHighLow (but high volume)
Sensitivity High (Low background)HighLower (High background)
Why Cross-Validate?

Researchers often observe that Lipolysis rates (


) measured with 

-glycerol are lower than those measured with this compound.
  • Cause: The liver converts labeled

    
    -glycerol 
    
    
    
    
    
    -Glucose
    
    
    
    
    -Glycerol (via glycolysis). This "new" labeled glycerol re-entering plasma is indistinguishable from the tracer, artificially inflating the enrichment and lowering the calculated appearance rate.
  • Validation Logic: this compound provides the "True

    
    ". If your 
    
    
    
    model is correct, it should match the D1 result after mathematical correction for recycling.

Part 3: Experimental Protocol for Cross-Validation

To validate the performance of this compound, perform a Dual-Tracer Infusion . This protocol allows simultaneous measurement of "Recycled" vs. "Non-Recycled" flux in the same subject.

Materials
  • Tracer A: this compound (98%+ enrichment).

  • Tracer B:

    
     (99% enrichment).
    
  • Subject: Murine model (fasted vs. fed) or Human volunteers.

  • Analysis: GC-MS or LC-MS/MS.

Workflow
  • Catheterization: Insert catheters into the jugular vein (infusion) and carotid artery (sampling).

  • Priming: Administer bolus of both tracers (

    
     for D1, 
    
    
    
    for
    
    
    ).
  • Continuous Infusion: Infuse both tracers at

    
     for 120 minutes to reach isotopic steady state.
    
  • Sampling: Collect plasma at

    
     min.
    
  • Derivatization: Extract glycerol and derivatize (e.g., benzoyl chloride or MSTFA) for GC-MS.

Protocol cluster_Analysis GC-MS Analysis Start Dual Tracer Prep Mix D1 + U-13C Infusion Continuous Infusion (Steady State ~90min) Start->Infusion Sampling Plasma Collection (t=90, 100, 110, 120) Infusion->Sampling Extract Extraction & Derivatization Sampling->Extract MS Mass Spectrometry SIM Mode Extract->MS Data1 Monitor m/z (M+0) MS->Data1 Data2 Monitor m/z+1 (D1) MS->Data2 Data3 Monitor m/z+3 (13C) MS->Data3

Figure 2: Dual-tracer workflow for validating this compound against U-13C-Glycerol.

Part 4: Data Interpretation & Troubleshooting

Calculation of Flux ( )

Calculate the Rate of Appearance (


) for both tracers using the steady-state enrichment equation:


Where:

  • 
     = Infusion rate (
    
    
    
    )
  • 
     = Enrichment (Tracer/Tracee Ratio, TTR)
    
The Validation Verdict

Compare


 and 

.
  • Scenario A: Fasted State (Low Recycling)

    • Result:

      
      .
      
    • Interpretation: Glycolytic flux is low; minimal glucose is being converted back to glycerol. Both tracers are valid.

  • Scenario B: Fed State / High Carbohydrate (High Recycling)

    • Result:

      
      .
      
    • Interpretation: The

      
       enrichment is artificially high because labeled glucose is recycling back into glycerol.
      
Troubleshooting Common Issues
  • Low Enrichment (M+1): this compound M+1 overlaps with the natural Carbon-13 isotope of the M+0 peak.

    • Fix: You must subtract the natural abundance of the M+0 parent ion from the M+1 signal. Use a high-resolution MS or accurate background subtraction algorithms.

  • Unexpected Glucose Labeling: If you see D1 label in glucose, your tracer is likely contaminated with other isotopomers (e.g., D5 or C-labeled variants).

    • Check: Run a "blank" infusion of the tracer into a non-biological system or check Certificate of Analysis for isotopic purity.

References

  • Matthews, D. E., Pesola, G. R., & Kvetan, V. (1991).[1] Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers.[1][2][3][4][5][6] Acta Diabetologica, 28(2), 179–184.[1] [Link]

  • Previs, S. F., et al. (2001). The quantification of gluconeogenesis in healthy men by 2H2O and [2-13C]glycerol yields different results. The Journal of Clinical Endocrinology & Metabolism, 86(5), 2220-2226.[7] [Link]

  • Reszko, A. E., et al. (2001). Assay of plasma glycerol with [2-2H]glycerol: isotope effects and tracer recycling. American Journal of Physiology-Endocrinology and Metabolism.
  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

Sources

Comparative Guide: Glycerol-2-D1 vs. [1,3-13C]Glycerol for Metabolic Flux Precision

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How does Glycerol-2-D1 labeling compare to [1,3-13C]glycerol for flux precision?

Executive Summary: The Pathfinder vs. The Probe

In metabolic flux analysis (MFA), the choice between This compound (deuterium-labeled) and [1,3-13C]glycerol (carbon-labeled) is not merely a choice of isotope, but a choice of what physical quantity you intend to measure.

  • [1,3-13C]Glycerol is the Pathfinder . It tracks the carbon skeleton through complex rearrangements (Gluconeogenesis, PPP, TCA cycle). It is the gold standard for quantifying mass flux (carbon flow) because the label is chemically stable and retained in the backbone.

  • This compound is the Redox Probe . It is a specialized tool used to interrogate the cytosolic redox state (NADH/NAD+ ratio) and the activity of Glycerol-3-Phosphate Dehydrogenase (GPDH). Because the deuterium at position 2 is stoichiometrically removed during oxidation, its "loss" is the signal, not its retention.

Verdict on Flux Precision:

  • For Carbon Mass Flux (e.g., Gluconeogenesis rates): [1,3-13C]Glycerol offers superior precision.

  • For Metabolic Control Analysis (e.g., Redox coupling): This compound provides unique mechanistic data that carbon tracers cannot yield.

Mechanistic Basis & Pathway Logic

To understand the precision differences, one must visualize how each tracer interacts with the metabolic enzymes.

2.1 The Critical Divergence Point: GPDH

The metabolic fate of glycerol involves phosphorylation by Glycerol Kinase (GK) to form Glycerol-3-Phosphate (G3P), followed by oxidation to Dihydroxyacetone Phosphate (DHAP) by Glycerol-3-Phosphate Dehydrogenase (GPDH).[1]

  • [1,3-13C]Glycerol: The carbons at positions 1 and 3 are chemically inert during the oxidation. They pass into DHAP and subsequently into Glucose (becoming carbons 1, 3, 4, and 6 due to aldolase symmetry and triose phosphate isomerase activity).

  • This compound: The deuterium at position 2 is the specific hydride ion transferred to NAD+ to form NADH. Consequently, the label is lost from the carbon substrate and enters the cytosolic reducing equivalent pool.

2.2 Pathway Visualization (Graphviz)

GlycerolMetabolism Glycerol Glycerol (Tracer Entry) G3P Glycerol-3-Phosphate (G3P) Glycerol->G3P Glycerol Kinase (GK) Both tracers retained DHAP DHAP (Triose Pool) G3P->DHAP [1,3-13C] Retained G3P->DHAP GPDH (Oxidation) NADH NADH (Redox Pool) G3P->NADH Deuterium Transfer (this compound specific) Glucose Glucose (Gluconeogenesis) DHAP->Glucose Carbon Flux NAD NAD+

Figure 1: The [1,3-13C] label (Blue) stays with the carbon backbone into Glucose. The this compound label (Red) is stripped at the GPDH step, transferring to the NADH pool.

Performance Comparison: Precision & Applications
3.1 Flux Precision Metrics
Feature[1,3-13C]GlycerolThis compound
Primary Application Quantifying Gluconeogenesis, Glycolysis vs. PPP split.Measuring Cytosolic Redox State (NADH/NAD+) & GPDH activity.
Flux Precision (Carbon) High. Carbon backbone is stable; no loss to water.Low. Label is lost to NADH/Water at the triose stage.
Detection Method 13C-NMR or MS (Mass Isotopomer Distribution).2H-NMR or MS (M+1 shift).
Tracer Recycling Recycles via TCA cycle (randomization).Label dilution is rapid; minimal recycling into glucose.
Key Limitation Cannot measure redox state directly.Cannot measure downstream carbon flux accurately.
3.2 Why [1,3-13C] is Superior for Flux Routing

When measuring the contribution of glycerol to gluconeogenesis, [1,3-13C]glycerol allows for the calculation of the "dilution factor." By analyzing the Mass Isotopomer Distribution (MID) of plasma glucose:

  • Isotopomers formed: [1,3-13C]glycerol produces [1,3,4,6-13C]glucose (via direct fusion) and other isotopomers via the TCA cycle.

  • Precision: The ratio of double-labeled to single-labeled glucose isotopomers provides a precise constraint on the relative fluxes of the Pentose Phosphate Pathway (PPP) versus Glycolysis.

  • Data Support: Studies show [1,3-13C]glycerol can resolve key fluxes in E. coli and mammalian liver with 95% confidence intervals significantly narrower than deuterium methods for carbon routing [1, 3].

3.3 The Unique Value of this compound (Redox Precision)

While poor for carbon flux, this compound is the gold standard for probing the cytosolic redox state .

  • Mechanism: The H/D isotope effect on GPDH is often used to probe enzyme kinetics. More importantly, if any Deuterium does appear in glucose (at C5), it indicates a specific isotopic equilibration at the Triose Phosphate Isomerase (TPI) step, but the vast majority is lost to the NADH pool.

  • Application: By measuring the ratio of Lactate-D (formed from the NADH-D produced by this compound oxidation) to Lactate-H, researchers can estimate the cytosolic NADH/NAD+ turnover rate [2].

Experimental Protocols
Protocol A: Precision Carbon Flux with [1,3-13C]Glycerol

Objective: Quantify fractional gluconeogenesis from glycerol.

  • Tracer Prep: Dissolve [1,3-13C]glycerol (99% enrichment) in sterile saline.

  • Infusion: Administer a primed-constant infusion to achieve steady-state plasma enrichment (typically 3-5%).

  • Sampling: Collect plasma at steady state (e.g., t=90-120 min).

  • Derivatization: Convert plasma glucose to aldonitrile pentaacetate (for GC-MS) or use direct 13C-NMR.

  • Analysis:

    • Measure M+1, M+2, M+3 mass isotopomers.

    • Calculation: Use MIDA (Mass Isotopomer Distribution Analysis) to calculate precursor pool enrichment (

      
      ) and fractional synthesis rate (
      
      
      
      ).
    • Key Check: Verify the M+2/M+1 ratio to assess PPP contribution.

Protocol B: Redox Tracing with this compound

Objective: Assess cytosolic NADH labeling and GPDH activity.

  • Tracer Prep: Dissolve this compound (98% D) in buffer.

  • Pulse/Chase: Administer a bolus dose (due to rapid turnover).

  • Sampling: Rapid sampling (t=0, 5, 10, 15, 30 min) of liver tissue or plasma lactate.

  • Analysis:

    • Target: Measure Deuterium enrichment in Lactate (at C2 position) and Malate (if mitochondrial shuttle is active).

    • Logic: Deuterium transferred from this compound -> Cytosolic NADH -> Pyruvate (via LDH) -> Lactate.

    • Calculation: The appearance rate of D-Lactate serves as a proxy for the coupling between Glycerol oxidation and Pyruvate reduction.

Data Analysis & Interpretation
Interpreting the Signal
ObservationWith [1,3-13C]GlycerolWith this compound
High Enrichment in Glucose High Gluconeogenesis from Glycerol.Anomaly. Suggests potential bypass or contamination (D should be lost).
Label in Lactate Indicates Glycerol -> Glycolysis -> Pyruvate -> Lactate flux.Indicates Redox Transfer . The D on Lactate came from the NADH pool, not the carbon backbone of glycerol (mostly).
Label in CO2 Complete oxidation via TCA cycle.N/A (Deuterium becomes water).
Self-Validating the System (Trustworthiness)
  • 13C Validation: The "M+2" isotopomer of glucose must appear if [1,3-13C]glycerol is used directly. If only M+1 is seen, it implies extensive cycling through the TCA cycle (dilution) or loss of the specific pairing.

  • D1 Validation: If you detect Deuterium in water (DHO) rapidly, it confirms GPDH activity. If you detect it in Glucose C2, it implies the label was not at C2 of glycerol (check tracer purity) or a non-canonical pathway.

References
  • Matthews, D. E., Pesola, G. R., & Kvetan, V. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers.[2][3][4][5] Acta Diabetologica, 28(2), 179-184. [Link]

  • Previs, S. F., et al. (2008). Evidence That Processes Other Than Gluconeogenesis May Influence the Ratio of Deuterium on the Fifth and Third Carbons of Glucose.[6] Diabetes, 57(1). [Link]

  • Crown, S. B., Long, C. P., & Antoniewicz, M. R. (2017). Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli. Journal of Bioscience and Bioengineering, 125(1). [Link]

  • Burgess, S. C., et al. (2003). An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver. Diabetes, 52(7). [Link]

Sources

The Researcher's Guide to Deuterated Glycerol: A Comparative Analysis for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of an isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of deuterated glycerol with other common isotopic tracers, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you to make informed decisions for your research.

Introduction: The Role of Deuterated Glycerol in Isotopic Tracing

Glycerol, a simple three-carbon molecule, occupies a central position in metabolism, serving as a backbone for triglycerides and phospholipids and as a substrate for gluconeogenesis.[1][2] Isotopic labeling of glycerol allows researchers to trace its fate through these intricate pathways, providing a dynamic window into cellular and whole-body metabolism. Deuterated glycerol, in which one or more hydrogen atoms are replaced by deuterium (²H), is a widely used stable isotope tracer.[1][3] Its application spans the study of lipolysis, fatty acid turnover, and gluconeogenesis.[1][4] However, the utility of deuterated glycerol is best understood through a comparative lens, weighing its advantages and limitations against other available tracers, primarily carbon-13 (¹³C) labeled glycerol.

Comparative Analysis: Deuterated Glycerol vs. ¹³C-Labeled Glycerol

The choice between deuterated and ¹³C-labeled glycerol is not merely one of availability but hinges on the specific metabolic pathway under investigation and the analytical precision required.

Glycerol Flux: A Head-to-Head Comparison

The rate of appearance of glycerol in the plasma is a direct indicator of whole-body lipolysis.[1][4] Several studies have directly compared the performance of deuterated glycerol (commonly [²H₅]glycerol) and ¹³C-labeled glycerol (such as [2-¹³C]glycerol) in measuring glycerol kinetics.

A key study involving the simultaneous infusion of [²H₅]glycerol and [2-¹³C]glycerol in healthy adults found no significant difference in the measured glycerol flux under both basal and epinephrine-stimulated conditions.[5] This finding validates the use of [²H₅]glycerol as a reliable tracer for quantifying glycerol metabolism.[5]

Table 1: Comparative Measurement of Glycerol Flux

TracerBasal Glycerol Flux (μmol/kg·min)Epinephrine-Stimulated Glycerol Flux (μmol/kg·min)Reference
[²H₅]glycerol 2.2 ± 0.36.7 ± 0.3Matthews et al., 1991[5]
[2-¹³C]glycerol 2.2 ± 0.36.7 ± 0.4Matthews et al., 1991[5]

Data presented as mean ± standard deviation.

The comparable results obtained with both tracers for glycerol flux suggest that for this specific metabolic measurement, the choice between deuterated and ¹³C-labeled glycerol may be guided by factors such as cost and availability, with deuterated tracers often being more economical.[4]

Gluconeogenesis: Where the Choice of Tracer Matters

Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors like glycerol, is a more complex metabolic pathway. Here, the choice of isotopic tracer can significantly influence the results.

While direct comparisons of deuterated glycerol with ¹³C-glycerol for gluconeogenesis are less common, comparisons with another widely used tracer, deuterium oxide (²H₂O), highlight potential discrepancies. One study comparing the [2-¹³C]glycerol method with the ²H₂O method for measuring gluconeogenesis in healthy men reported significant differences in the calculated rates.[6] This underscores the importance of carefully considering the tracer's metabolic fate and potential for isotopic exchange.

A primary advantage of ¹³C-labeled glycerol is the stability of the carbon-13 isotope within the glycerol backbone.[6] Unlike deuterium labels, which can sometimes be exchanged with protons in aqueous environments, the ¹³C label is not lost during metabolic processing.[6] This ensures a more accurate reflection of the glycerol molecule's metabolic journey.[6]

Experimental Workflow: Measuring Glycerol Flux

G cluster_0 Subject Preparation cluster_1 Tracer Infusion cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis Overnight Fast (10-12h) Overnight Fast (10-12h) Primed, constant infusion of [²H₅]glycerol and/or [¹³C]glycerol Primed, constant infusion of [²H₅]glycerol and/or [¹³C]glycerol Overnight Fast (10-12h)->Primed, constant infusion of [²H₅]glycerol and/or [¹³C]glycerol Establish postabsorptive state Blood samples at timed intervals Blood samples at timed intervals Primed, constant infusion of [²H₅]glycerol and/or [¹³C]glycerol->Blood samples at timed intervals Plasma separation Plasma separation Blood samples at timed intervals->Plasma separation Derivatization for GC-MS Derivatization for GC-MS Plasma separation->Derivatization for GC-MS GC-MS analysis for isotopic enrichment GC-MS analysis for isotopic enrichment Derivatization for GC-MS->GC-MS analysis for isotopic enrichment Calculation of glycerol Rate of Appearance (Ra) Calculation of glycerol Rate of Appearance (Ra) GC-MS analysis for isotopic enrichment->Calculation of glycerol Rate of Appearance (Ra)

Caption: Experimental workflow for measuring glycerol flux using stable isotope tracers.

Applications of Deuterated Glycerol in Lipidomics

Untargeted lipidomics has benefited significantly from the use of deuterated tracers. Administering deuterated glycerol allows for the tracking of its incorporation into the glycerol backbone of various lipid species, providing insights into their synthesis and turnover rates.[7][8]

One study utilized deuterated glycerol ([²H₅]glycerol) to analyze fatty acid incorporation into phospholipids in parasites.[8] By measuring the ratio of deuterated to non-deuterated phospholipids using LC-MS, the researchers were able to compare the relative amounts of each lipid species synthesized.[8]

Metabolic Pathway: Glycerol Incorporation into Phospholipids

G Deuterated Glycerol (d5) Deuterated Glycerol (d5) Glycerol-3-Phosphate (d5) Glycerol-3-Phosphate (d5) Deuterated Glycerol (d5)->Glycerol-3-Phosphate (d5) Glycerol Kinase Glycerol Kinase Glycerol Kinase Phospholipids (d5-labeled) Phospholipids (d5-labeled) Glycerol-3-Phosphate (d5)->Phospholipids (d5-labeled) Acylation Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Phospholipids (d5-labeled) Acylation

Caption: Simplified pathway of deuterated glycerol incorporation into phospholipids.

Deuterated Glycerol in the Study of Protein Structure and Stability

Beyond metabolic tracing, deuterated glycerol also finds applications in biophysical studies of proteins. Small-angle neutron scattering (SANS) experiments can utilize mixtures of deuterated and non-deuterated glycerol to modulate the solvent scattering density, allowing for a clearer observation of protein conformation and hydration.[9]

Studies have shown that glycerol acts as a protein stabilizer by being preferentially excluded from the protein's hydration shell at lower concentrations.[9][10] This effect can be meticulously studied using deuterated glycerol in SANS experiments, providing valuable information for drug formulation and development where protein stability is paramount.

Methodologies and Protocols

To ensure the scientific integrity of your research, adhering to validated protocols is crucial. Below are step-by-step methodologies for key experiments involving deuterated glycerol.

Protocol: In Vivo Measurement of Glycerol Flux

This protocol is a synthesized methodology based on common practices in metabolic tracer studies.[5][6]

  • Subject Preparation: Subjects should fast overnight for at least 10-12 hours to achieve a postabsorptive state.[6]

  • Tracer Preparation: A sterile solution of [²H₅]glycerol is prepared in saline for intravenous infusion.

  • Tracer Infusion: A primed, constant infusion of the tracer is administered. A common infusion rate is 0.05-0.10 μmol per kg per minute in the postabsorptive state.[11]

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to ensure isotopic steady state.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Mass Spectrometry Analysis: Plasma glycerol is chemically derivatized to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The isotopic enrichment of ²H in glycerol is determined by monitoring the appropriate mass-to-charge ratios.

  • Calculation of Glycerol Flux: The rate of appearance (Ra) of glycerol is calculated using steady-state equations, such as the Steele equation.

Protocol: Lipid Labeling with Deuterated Glycerol in Cell Culture

This protocol is adapted from studies investigating lipid metabolism in vitro.[8]

  • Cell Culture: Cells are grown in a standard culture medium.

  • Labeling Medium Preparation: A glucose-free culture medium is supplemented with a known concentration of deuterated glycerol (e.g., 5 mM Glycerol-1,1,2,3,3-d5) and a low concentration of glucose (e.g., 1 mM).[8] Unlabeled glycerol is added to control cultures.

  • Labeling: The standard medium is replaced with the labeling medium, and cells are incubated for a specified period (e.g., 24 hours).

  • Lipid Extraction: After incubation, cells are harvested, and lipids are extracted using a standard method, such as the Bligh-Dyer or Folch extraction.

  • LC-MS Analysis: The lipid extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify deuterated lipid species.

  • Data Analysis: The ratio of deuterated to non-deuterated (d5/d0) for each lipid species is calculated to determine the relative incorporation of the glycerol backbone.

Conclusion and Future Perspectives

Deuterated glycerol remains a valuable and cost-effective tool for metabolic research, particularly for quantifying whole-body lipolysis. While ¹³C-labeled glycerol may offer advantages in precision for more complex pathways like gluconeogenesis due to the stability of the carbon label, the choice of tracer should always be tailored to the specific research question. The applications of deuterated glycerol continue to expand, from untargeted lipidomics to biophysical studies of protein stability, highlighting its versatility. As analytical technologies advance, we can expect even more nuanced applications of deuterated glycerol to unravel the complexities of metabolic regulation in health and disease.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Cross-Validation of D-Glycerol-3-13C with Other Isotopic Tracers.
  • BenchChem. (2025). Application Note: Protocol for 13C Metabolic Flux Analysis using D-Glycerol-3-13C.
  • Metabolic Solutions. Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics.
  • Matthews, D. E., Pesola, G. R., & Kvetan, V. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Acta Diabetologica, 28(2), 179–184.
  • Preims, M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26955-26978.
  • Fielding, B. A. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(2), G1-G10.
  • Al-Sari, M., & Antoniewicz, M. R. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1083.
  • Fielding, B. A. (2015). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 226(2), G1-G10.
  • Metabolic Solutions. (2025). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively.
  • Hirai, M., et al. (2010). Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition. Biophysical Journal, 98(8), 1637-1645.
  • Beylot, M., et al. (1987). Determination of steady state and nonsteady-state glycerol kinetics in humans using deuterium-labeled tracer. Journal of Lipid Research, 28(4), 414-422.
  • Zivkovic, A. M., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. Metabolites, 13(7), 856.
  • Chondronikola, M., et al. (2022). Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. Metabolites, 12(10), 890.
  • Lee, H., & Hsu, F. F. (2006). Metabolipidomics: Profiling metabolism of glycerophospholipid species by stable isotopic precursors and tandem mass spectrometry.
  • Tran, P. N., et al. (2016). Figure S3. Fatty acid incorporation analysis by deuterated glycerol labeling.
  • Schuhmann, K., et al. (2026). The endothelial plasma membrane lipidome and its remodeling under hyperglycemia: an exploratory study. Frontiers in Cell and Developmental Biology.
  • Sousa, N., et al. (2021).
  • Cambridge Isotope Labor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.